molecular formula C11H17NO B3131365 1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR CAS No. 35247-78-0

1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR

Cat. No.: B3131365
CAS No.: 35247-78-0
M. Wt: 179.26 g/mol
InChI Key: FDDGURVZELXKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7,9H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDGURVZELXKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxy-5-methylphenyl)ethanamine is a substituted phenethylamine. The phenethylamine backbone is a core scaffold in many biologically active compounds, including neurotransmitters, hormones, and a wide array of synthetic drugs.[1][2] Substitutions on the phenyl ring and the ethylamine side chain can profoundly influence the pharmacological and physicochemical properties of these molecules.[2] This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 1-(2-Ethoxy-5-methylphenyl)ethanamine, a compound of interest for its potential applications in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not widely published, this document will leverage established principles and data from closely related analogs to provide a robust predictive framework for its scientific investigation.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is the foundation of all subsequent chemical and biological investigations. This section details the key identifiers and structural features of 1-(2-Ethoxy-5-methylphenyl)ethanamine.

Nomenclature and Identifiers

A standardized set of identifiers is crucial for the unambiguous documentation and retrieval of chemical information.

IdentifierValue
IUPAC Name 1-(2-Ethoxy-5-methylphenyl)ethanamine
Empirical Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
SMILES String NC(C)c1c(ccc(c1)C)OCC
InChI 1S/C11H17NO/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7,9H,4,12H2,1-3H3
InChI Key FDDGURVZELXKTB-UHFFFAOYSA-N
Physical Form Solid (predicted)
Structural Elucidation

The structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine features a benzene ring substituted with an ethoxy group at the 2-position and a methyl group at the 5-position. The ethylamine side chain is attached at the 1-position of the ring, with a methyl group on the alpha-carbon of the ethylamine moiety.

The presence of a chiral center at the alpha-carbon of the ethylamine side chain means that 1-(2-Ethoxy-5-methylphenyl)ethanamine can exist as a pair of enantiomers, (R)- and (S)-1-(2-Ethoxy-5-methylphenyl)ethanamine. The stereochemistry of this center is critical as it can significantly impact the biological activity of the molecule.

Proposed Synthesis and Purification

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the reductive amination of a corresponding ketone precursor. This strategy is widely used for the preparation of phenethylamines.

G target 1-(2-Ethoxy-5-methylphenyl)ethanamine ketone 1-(2-Ethoxy-5-methylphenyl)ethanone target->ketone Reductive Amination friedel_crafts 2-Ethoxy-5-methylanisole + Acetyl Chloride ketone->friedel_crafts Friedel-Crafts Acylation

Figure 1: Retrosynthetic analysis of 1-(2-Ethoxy-5-methylphenyl)ethanamine.
Proposed Synthetic Protocol

This protocol outlines a three-step synthesis starting from commercially available 4-methylphenol.

Step 1: Ethylation of 4-Methylphenol

This step introduces the ethoxy group at the 2-position of the starting material.

  • Reaction: Williamson ether synthesis.

  • Reagents: 4-methylphenol, sodium hydroxide, ethyl iodide.

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve 4-methylphenol in ethanol and add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide.

    • Add ethyl iodide dropwise to the solution and reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-ethoxy-4-methylbenzene.

Step 2: Friedel-Crafts Acylation

This reaction introduces the acetyl group that will be converted to the ethylamine side chain.

  • Reaction: Friedel-Crafts acylation.

  • Reagents: 1-ethoxy-4-methylbenzene, acetyl chloride, aluminum chloride (Lewis acid catalyst).

  • Solvent: Dichloromethane.

  • Procedure:

    • Dissolve 1-ethoxy-4-methylbenzene in dichloromethane and cool the solution in an ice bath.

    • Add aluminum chloride portion-wise, followed by the dropwise addition of acetyl chloride.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-ethoxy-5-methylphenyl)ethanone.

Step 3: Reductive Amination

This is the final step to form the target amine.

  • Reaction: Reductive amination.

  • Reagents: 1-(2-ethoxy-5-methylphenyl)ethanone, ammonium acetate, sodium cyanoborohydride.

  • Solvent: Methanol.

  • Procedure:

    • Dissolve 1-(2-ethoxy-5-methylphenyl)ethanone in methanol and add a large excess of ammonium acetate.

    • Add sodium cyanoborohydride portion-wise to the stirring solution.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Make the aqueous solution basic with sodium hydroxide and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 1-(2-Ethoxy-5-methylphenyl)ethanamine.

Purification and Chiral Resolution

The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the amine, a small amount of triethylamine is often added to the eluent to prevent tailing.

As the final product is a racemic mixture, chiral resolution may be necessary for stereospecific biological studies. This can be achieved by several methods:

  • Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, will form diastereomeric salts that can be separated by fractional crystallization.[3] The enantiomerically pure amine can then be liberated by treatment with a base.

  • Chiral Chromatography: Separation of the enantiomers can be performed using a chiral stationary phase in high-performance liquid chromatography (HPLC).

G start 4-Methylphenol step1 Ethylation (NaOH, EtI) start->step1 intermediate1 1-Ethoxy-4-methylbenzene step1->intermediate1 step2 Friedel-Crafts Acylation (AcCl, AlCl3) intermediate1->step2 intermediate2 1-(2-Ethoxy-5-methylphenyl)ethanone step2->intermediate2 step3 Reductive Amination (NH4OAc, NaBH3CN) intermediate2->step3 product Racemic 1-(2-Ethoxy-5-methylphenyl)ethanamine step3->product purification Column Chromatography product->purification resolution Chiral Resolution purification->resolution enantiomers (R)- and (S)-Enantiomers resolution->enantiomers

Figure 2: Proposed synthetic workflow for 1-(2-Ethoxy-5-methylphenyl)ethanamine.

Spectroscopic Characterization

The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. Based on the structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine and data from analogous compounds, the following spectroscopic signatures are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m2HAr-H
~6.8d1HAr-H
~4.1q2H-OCH₂CH₃
~3.5q1H-CH(NH₂)CH₃
~2.3s3HAr-CH₃
~1.5br s2H-NH₂
~1.4t3H-OCH₂CH₃
~1.3d3H-CH(NH₂)CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155Ar-C (C-O)
~135Ar-C (C-CH₃)
~130Ar-C
~128Ar-C
~125Ar-C
~112Ar-C
~64-OCH₂CH₃
~50-CH(NH₂)CH₃
~25-CH(NH₂)CH₃
~21Ar-CH₃
~15-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 179

  • Major Fragments:

    • m/z = 164 (M - CH₃)⁺: Loss of the methyl group from the ethylamine side chain.

    • m/z = 135 (M - C₂H₄N)⁺: Benzylic cleavage.

    • m/z = 44 (CH₃CHNH₂)⁺: Cleavage of the benzylic bond.

Electrospray Ionization (ESI-MS):

In ESI-MS, phenethylamines typically show a strong protonated molecular ion [M+H]⁺.[4][5] A common fragmentation pathway involves the loss of ammonia (NH₃) from the protonated molecule.[4][5]

  • [M+H]⁺: m/z = 180

  • [M+H - NH₃]⁺: m/z = 163

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry (for chiral molecules).

Protocol for X-ray Quality Crystal Growth
  • Salt Formation: Convert the amine into a salt with a suitable acid (e.g., HCl, HBr) to increase its crystallinity.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures for slow evaporation or vapor diffusion crystallization. Common solvents include ethanol, methanol, and acetonitrile.

  • Crystallization:

    • Slow Evaporation: Prepare a saturated solution of the salt and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the salt in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.

Expected Crystal Structure Information

A successful X-ray crystallographic analysis of a single enantiomer of a salt of 1-(2-ethoxy-5-methylphenyl)ethanamine would provide:

  • Unambiguous confirmation of the molecular connectivity.

  • Precise bond lengths and angles.

  • Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

  • The absolute configuration of the chiral center.

Comprehensive Characterization Workflow

A self-validating system for the characterization of 1-(2-Ethoxy-5-methylphenyl)ethanamine should follow a logical progression from initial synthesis to final structural confirmation.

G synthesis Synthesis and Purification tlc_gc TLC and/or GC Analysis (Purity Assessment) synthesis->tlc_gc ms Mass Spectrometry (Molecular Weight and Fragmentation) tlc_gc->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structural Elucidation) ms->nmr chiral Chiral HPLC (Enantiomeric Purity) nmr->chiral xray X-ray Crystallography (Absolute Stereochemistry) chiral->xray final Structurally Confirmed 1-(2-Ethoxy-5-methylphenyl)ethanamine xray->final

Figure 3: Comprehensive characterization workflow.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, proposed synthesis, and predicted analytical characteristics of 1-(2-Ethoxy-5-methylphenyl)ethanamine. While specific experimental data for this molecule is limited, the application of established chemical principles and comparison with structurally related analogs allows for a robust and scientifically sound predictive framework. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling them to approach the synthesis and characterization of this and similar substituted phenethylamines with a well-defined and logical strategy. The methodologies outlined herein are designed to ensure the unambiguous identification and characterization of the target molecule, a critical step in any drug discovery and development pipeline.

References

  • Asakawa, D., Iwamoto, S., & Tanaka, H. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Tsuchihashi, H., Nakashima, K., & Nagao, T. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1599. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2007). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 5(21), 3569–3574. [Link]

  • Asakawa, D., Iwamoto, S., & Tanaka, H. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]

  • Tsuchihashi, H., Nakashima, K., & Nagao, T. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1599. [Link]

  • Saha, S., & Ghosh, A. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(9), 4376–4380. [Link]

  • Gajewska, E., & Rachoń, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4967. [Link]

  • Li, J., et al. (2023). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules, 28(4), 1756. [Link]

  • O'Brien, A. G., & Hoveyda, A. H. (2013). Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper-catalyzed hydroamination and etherification. Organic Letters, 15(16), 4210–4213. [Link]

  • Baughman, R. G. (2005). Structure of phenethylamine hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2812–o2814. [Link]

  • Gelbrich, T., & Griesser, U. J. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8569–8578. [Link]

  • Ishikawa, T., et al. (1992). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 40(6), 1443–1451. [Link]

  • SpectraBase. (n.d.). Phenethylamine, p-methoxy-. Retrieved from [Link]

  • Padula, D., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 7015–7027. [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. [Link]

  • Contreras, R., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 236–248. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2007). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 5(21), 3569–3574. [Link]

  • Ni, X. L., et al. (2012). Hexahomotrioxacalix[6]arene derivatives as ionophores for molecular recognition of dopamine, serotonin and phenylethylamine. Tetrahedron, 68(22), 4153–4160. [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2CD-5EtO. Retrieved from [Link]

  • Watson, A. J. A., & Williams, J. M. J. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7355–7360. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-methylphenethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
  • Cheméo. (n.d.). Ethanamine, 2-methoxy-. Retrieved from [Link]

  • Potikha, L. M., & Turov, A. V. (2010). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. ARKIVOC, 2010(2), 49–60. [Link]

  • Wikipedia. (n.d.). 2C-5-TOET. Retrieved from [Link]

  • Wikipedia. (n.d.). 2CB-2-EtO. Retrieved from [Link]

  • precisionFDA. (n.d.). 2CD-5ETO. Retrieved from [Link]

  • Golembiowska, K., & Jurczak, A. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 44(9), 947–956. [Link]

Sources

Physicochemical properties of 1-(2-Ethoxy-5-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Ethoxy-5-methylphenyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Ethoxy-5-methylphenyl)ethanamine. As a substituted phenethylamine, this compound belongs to a class of molecules with significant interest in medicinal chemistry and drug development.[1] Understanding its fundamental properties such as solubility, basicity (pKa), and lipophilicity (LogP) is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation and delivery strategies. This document synthesizes theoretical principles with established, field-proven experimental protocols to offer a robust scientific resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The structural foundation of a molecule dictates its physical and chemical behavior. 1-(2-Ethoxy-5-methylphenyl)ethanamine is an aromatic amine characterized by a benzene ring substituted with an ethoxy group, a methyl group, and an ethanamine side chain.

  • IUPAC Name: 1-(2-Ethoxy-5-methylphenyl)ethanamine

  • Molecular Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol

Caption: Chemical structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the compound's structure and established principles for aromatic amines.

PropertyPredicted Value / ObservationRationale
Physical State Colorless to light-yellow liquid or low-melting solid.[2]Aromatic amines of this molecular weight are typically liquids or low-melting solids.[2][3] Color may develop upon storage due to atmospheric oxidation.[4]
Odor Unpleasant, fishy, or amine-like odor.A characteristic property of many volatile amines.[3]
Boiling Point > 200 °CAmines have higher boiling points than hydrocarbons of similar weight due to hydrogen bonding.[4][5] The aromatic structure adds to the molecular weight and rigidity, further increasing the boiling point.[3]
Water Solubility Sparingly soluble to insoluble.The large, nonpolar aromatic and alkyl portions of the molecule dominate, reducing water solubility.[4][5] The amine and ethoxy groups can form hydrogen bonds with water, but this effect is limited by the hydrophobic bulk.[5]
Organic Solvent Solubility Soluble.Expected to be soluble in common organic solvents like ethanol, ether, and acetone, following the "like dissolves like" principle.[4][5]
pKa (of conjugate acid) ~9.5 - 10.5The primary amine is basic. Aromatic amines are weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[4][6]
LogP (Octanol/Water) > 2.0The significant hydrocarbon structure (phenyl ring, ethyl, and methyl groups) suggests a preference for the lipid phase over the aqueous phase, indicating lipophilicity.[7]

In-Depth Analysis and Experimental Protocols

Solubility Profile

3.1.1 Theoretical Basis The solubility of a compound is a critical parameter that influences its absorption and formulation. The principle of "like dissolves like" governs this property. 1-(2-Ethoxy-5-methylphenyl)ethanamine possesses both polar (amine, ether) and nonpolar (aromatic ring, alkyl groups) features. While the amine and ether functionalities can engage in hydrogen bonding with water, the large hydrophobic hydrocarbon backbone significantly limits aqueous solubility.[4][5] Consequently, the compound is expected to be largely insoluble in water but readily soluble in less polar organic solvents.[5] The basicity of the amine group means that solubility can be dramatically increased in acidic aqueous solutions (pH < pKa) due to the formation of the polar, water-soluble ammonium salt.

3.1.2 Experimental Protocol: Qualitative Solubility Testing This protocol provides a systematic method to determine a compound's solubility class, which can indicate the presence of key functional groups.[8][9]

Methodology:

  • Preparation: Label a series of small test tubes for each solvent: Water, 5% HCl (aq), 5% NaOH (aq), and Diethyl Ether.

  • Sample Addition: Add approximately 25 mg of 1-(2-Ethoxy-5-methylphenyl)ethanamine to each test tube.

  • Solvent Addition: Add 0.75 mL of the respective solvent to each tube in three portions (0.25 mL each).

  • Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[8][9]

  • Observation: Record the compound as "soluble" if the entire solid dissolves, or "insoluble" if any solid remains.

  • Interpretation:

    • Insoluble in Water, Soluble in 5% HCl: This is the expected result and confirms the presence of a basic functional group (the amine), which forms a soluble salt in acid.[9]

    • Insoluble in 5% NaOH: Confirms the absence of an acidic functional group.

    • Soluble in Diethyl Ether: Confirms the compound's nonpolar character.

Acidity and Basicity (pKa)

3.2.1 Theoretical Basis The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a compound's acidity or basicity. For an amine, the pKa value refers to its conjugate acid (R-NH₃⁺). The primary amine group on 1-(2-Ethoxy-5-methylphenyl)ethanamine confers basic properties due to the lone pair of electrons on the nitrogen atom.[3] However, as an aromatic amine, its basicity is attenuated compared to aliphatic amines because the nitrogen's lone pair is partially delocalized into the electron-withdrawing aromatic ring system.[4][6] This delocalization makes the lone pair less available to accept a proton. Determining the pKa is essential for predicting the ionization state of the drug at physiological pH (around 7.4), which profoundly impacts membrane permeability and receptor binding.

3.2.2 Experimental Protocol: Spectrophotometric pKa Determination This method is highly effective for compounds containing a chromophore (like a benzene ring) whose UV-Vis absorbance spectrum changes with protonation state.[10]

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of compound in methanol prep2 Prepare series of buffers (e.g., pH 2 to 12) prep1->prep2 prep3 Add aliquot of stock solution to each buffer prep2->prep3 measure1 Scan UV-Vis spectrum for each pH sample prep3->measure1 Analyze samples measure2 Identify λmax where absorbance changes significantly with pH measure1->measure2 measure3 Measure absorbance at λmax for all samples measure2->measure3 analysis1 Plot Absorbance vs. pH measure3->analysis1 Generate plot analysis2 Fit data to a sigmoidal curve analysis1->analysis2 analysis3 Determine inflection point of the curve analysis2->analysis3 analysis4 pKa = pH at inflection point analysis3->analysis4

Caption: Workflow for spectrophotometric pKa determination.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a wide range (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant volume of the stock solution to a constant volume of each buffer solution.

  • Spectroscopic Analysis:

    • Determine the UV-Vis absorbance spectrum of the compound in a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution to find the wavelength (λmax) where the difference in absorbance is greatest.[10]

    • Measure the absorbance of each buffered sample at this predetermined λmax.[11]

  • Data Analysis:

    • Plot the measured absorbance values against the corresponding pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.[10]

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated (R-NH₃⁺) and neutral (R-NH₂) species are equal.[11][12]

Lipophilicity (LogP)

3.3.1 Theoretical Basis Lipophilicity, the "fat-loving" nature of a molecule, is one of the most important physicochemical properties in drug discovery. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithmic form, LogP, is more commonly used.

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates that the compound is more soluble in the lipid phase (lipophilic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic).[7] LogP influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile. For orally administered drugs, a LogP value below 5 is generally desirable according to Lipinski's Rule of 5.[7] Given its structure, 1-(2-Ethoxy-5-methylphenyl)ethanamine is expected to be lipophilic with a positive LogP value.

3.3.2 Experimental Protocol: Shake-Flask Method for LogP Determination The shake-flask method is the gold-standard technique for experimentally determining LogP.[10] It involves directly measuring the concentration of the analyte in the two phases of an octanol-water mixture.

G start Prepare water-saturated octanol and octanol-saturated water step1 Add known amount of compound to a separation funnel with both pre-saturated phases start->step1 step2 Shake vigorously to allow partitioning equilibrium to be reached (e.g., 1-2 hours) step1->step2 step3 Allow phases to separate completely step2->step3 step4 Carefully collect aliquots from both the aqueous and octanol layers step3->step4 step5 Measure the concentration of the compound in each phase (e.g., using UV-Vis or HPLC) step4->step5 end Calculate LogP using the ratio of concentrations step5->end

Caption: Workflow for the Shake-Flask LogP determination method.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volumes of the phases do not change during the experiment.

  • Partitioning:

    • Add a known amount of the compound to a separation funnel containing measured volumes of the pre-saturated n-octanol and water.

    • Shake the funnel vigorously for an extended period (e.g., 1-2 hours) to ensure that equilibrium is reached.[10]

  • Phase Separation: Allow the funnel to stand until the two phases (upper octanol, lower aqueous) are clearly separated.

  • Sampling: Carefully withdraw a sample from each phase, ensuring no cross-contamination.

  • Concentration Analysis: Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Use the measured concentrations to calculate the partition coefficient (P) and subsequently the LogP.

Predicted Spectroscopic Data

While experimental spectra are required for definitive structural elucidation, the key features for 1-(2-Ethoxy-5-methylphenyl)ethanamine can be predicted based on its functional groups.

  • ¹H NMR:

    • Aromatic Protons: Signals expected in the δ 6.5-7.5 ppm range, showing splitting patterns consistent with a trisubstituted benzene ring.

    • Ethoxy Group: A triplet (for -CH₃) around δ 1.4 ppm and a quartet (for -O-CH₂-) around δ 4.0 ppm.

    • Ethanamine Group: Signals for the -CH- and -CH₃ protons of the side chain, along with a broad signal for the -NH₂ protons which may exchange with D₂O.

    • Methyl Group: A singlet for the aromatic -CH₃ around δ 2.3 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals in the δ 110-160 ppm region.

    • Aliphatic Carbons: Signals for the ethoxy, ethanamine, and methyl carbons in the upfield region (δ 10-70 ppm).

  • FT-IR (Infrared Spectroscopy):

    • N-H Stretch: A characteristic medium-intensity doublet or singlet around 3300-3400 cm⁻¹ for the primary amine.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band for the ether linkage around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 179 corresponding to the molecular weight of the compound.

    • Fragmentation: A prominent fragment from the benzylic cleavage to form a stable iminium ion.

Conclusion

1-(2-Ethoxy-5-methylphenyl)ethanamine is a lipophilic, basic compound with limited aqueous solubility. Its physicochemical profile is dictated by the interplay between its polar amine and ether groups and its nonpolar substituted aromatic ring. The properties outlined in this guide—including its predicted solubility behavior, basicity, and lipophilicity—provide a critical foundation for its potential development in pharmaceutical or research applications. The experimental protocols detailed herein represent robust, standard methodologies for the empirical determination and validation of these essential parameters.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Aromatic Amines - Unacademy. (n.d.). Unacademy. [Link]

  • Physical Properties of Amines - GeeksforGeeks. (2022, March 14). GeeksforGeeks. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Longdom Publishing. [Link]

  • Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). University of Louisiana Monroe. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Cloud State University. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Cloud State University. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Truman State University. [Link]

  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2017, October 13). Journal of Chemical Education. [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7). Chemistry LibreTexts. [Link]

  • Organic Chemistry II. (n.d.). University of Illinois Springfield. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). National Center for Biotechnology Information. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). ACS Publications. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30). MDPI. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (2023, January 14). MDPI. [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). (2025, August 6). ResearchGate. [Link]

Sources

The Therapeutic Potential of 2-Ethoxy-5-Methylphenyl Derivatives as Selective PTP1B Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Regulator of Metabolism

The rising global prevalence of type 2 diabetes mellitus (T2DM) and obesity necessitates the development of novel therapeutic strategies. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical and validated therapeutic target in the pathophysiology of these metabolic disorders.[1][2][3] PTP1B functions as a key negative regulator of the insulin and leptin signaling pathways.[1][2][3] It achieves this by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signals that lead to glucose uptake and utilization.[2][4] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of T2DM.[5][6] Consequently, the inhibition of PTP1B presents a promising approach to enhance insulin sensitivity and restore glucose homeostasis.[4][6]

This technical guide provides an in-depth exploration of the therapeutic potential of a specific class of compounds, the 2-ethoxy-5-methylphenyl derivatives, as potent and selective inhibitors of PTP1B. We will delve into the rationale behind their design, the methodologies for their synthesis and evaluation, and the critical structure-activity relationships that govern their efficacy and selectivity. This guide is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

The 2-Ethoxy-5-Methylphenyl Scaffold: A Promising Starting Point

The discovery of potent and selective PTP1B inhibitors has been a significant challenge for medicinal chemists. A primary hurdle is achieving selectivity over other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), which shares a high degree of sequence and structural similarity in its catalytic domain.[7][8] Off-target inhibition of TCPTP can lead to undesirable side effects.

Recent research has identified a series of 2-ethoxy-5-(methoxymethyl)benzamide analogs as potent and selective inhibitors of PTP1B. This discovery highlights the therapeutic potential of the 2-ethoxy-5-methylphenyl core structure in designing next-generation treatments for T2DM. The strategic placement of the ethoxy and methyl groups on the phenyl ring appears to contribute favorably to both potency and selectivity.

Synthetic Strategy: Building the Core Scaffold

The synthesis of 2-ethoxy-5-methylphenyl benzamide derivatives can be achieved through a multi-step process, a general outline of which is provided below. The specific reagents and conditions would be optimized for each analog.

General Synthetic Workflow

A Starting Material: 2-hydroxy-5-methylbenzoic acid B Step 1: Ethylation (e.g., Ethyl iodide, K2CO3) A->B C Intermediate 1: 2-ethoxy-5-methylbenzoic acid B->C D Step 2: Amide Coupling (e.g., Substituted amine, coupling agents like HATU) C->D E Final Product: 2-ethoxy-5-methylphenyl benzamide derivative D->E cluster_0 Initial Hit cluster_1 SAR Exploration cluster_2 Lead Optimization A 2-ethoxy-5-methylphenyl core structure B Modification of the 5-position substituent A->B Systematic Analogs C Variation of the amide substituent A->C Systematic Analogs D Introduction of heterocyclic moieties A->D Systematic Analogs E Improved Potency & Selectivity B->E Iterative Design & Synthesis F Enhanced Cell Permeability B->F Iterative Design & Synthesis G Favorable ADME Properties B->G Iterative Design & Synthesis C->E Iterative Design & Synthesis C->F Iterative Design & Synthesis C->G Iterative Design & Synthesis D->E Iterative Design & Synthesis D->F Iterative Design & Synthesis D->G Iterative Design & Synthesis

Caption: A workflow for the structure-activity relationship (SAR) guided lead optimization of 2-ethoxy-5-methylphenyl derivatives.

In Vivo Efficacy: Preclinical Proof-of-Concept

Promising candidates from in vitro and cellular assays are advanced to in vivo studies using animal models of T2DM and obesity, such as high-fat diet (HFD)-fed mice or db/db mice. [4][5]

Key Endpoints in Preclinical In Vivo Studies
ParameterDescriptionRationale
Fasting Blood Glucose Measurement of blood glucose levels after an overnight fast.To assess the compound's effect on basal glucose homeostasis.
Glucose Tolerance Test (GTT) Measurement of blood glucose clearance after an oral or intraperitoneal glucose challenge.To evaluate the compound's ability to improve glucose disposal and insulin sensitivity.
Insulin Tolerance Test (ITT) Measurement of the rate of glucose clearance in response to an exogenous insulin injection.To directly assess insulin sensitivity.
Body Weight and Composition Monitoring of changes in total body weight, fat mass, and lean mass.To evaluate the compound's potential anti-obesity effects, linked to PTP1B's role in leptin signaling. [3]
Plasma Insulin and Lipids Measurement of circulating insulin, triglycerides, and cholesterol levels.To assess the compound's impact on pancreatic beta-cell function and lipid metabolism.

Conclusion and Future Directions

The 2-ethoxy-5-methylphenyl scaffold represents a promising starting point for the development of novel, potent, and selective PTP1B inhibitors. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such compounds. Future research should focus on extensive SAR studies to optimize the lead compounds for improved pharmacokinetic and pharmacodynamic properties. The ultimate goal is the identification of a clinical candidate with a superior efficacy and safety profile for the treatment of type 2 diabetes and related metabolic disorders. The journey from a promising scaffold to a life-changing therapeutic is arduous, but the potential of PTP1B inhibition as a therapeutic strategy makes it a worthy pursuit.

References

  • Comparative study of protein tyrosine phosphatase 1B (PTP1B) inhibitors in high-fat/high-cholesterol diet fed C57/B6 and ApoE-/- mouse models of diabetes and cardiovascular diseases - The Physiological Society. Available at: [Link]

  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy - PMC - NIH. Available at: [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC - NIH. Available at: [Link]

  • Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC. Available at: [Link]

  • Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC. Available at: [Link]

  • Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC. Available at: [Link]

  • Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis - Frontiers. Available at: [Link]

  • Advances in the development of Protein Tyrosine Phosphatase 1B inhibitor, evaluated by in vitro and in vivo assays - ResearchGate. Available at: [Link]

  • Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed. Available at: [Link]

  • PTP1B Inhibitors as Potential Target for Type II Diabetes - Juniper Publishers. Available at: [Link]

  • Exploring the effect of active site loops dynamics on PTP1B/SHP2 activity through selective benzamide-based inhibitors - Taylor & Francis Online. Available at: [Link]

  • Chemical Structures of PTP1B Inhibitors | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC. Available at: [Link]

  • Insulin Mediated Glucose Uptake Assay Optimization on skeletal muscle (L6) and adipose (3T3-L1) cell lines - ResearchGate. Available at: [Link]

  • Regulation of glucose transporters by insulin and extracellular glucose in C2C12 myotubes | American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Structures of PTP1B inhibitors reported by (A) our group, (B) Adams et... - ResearchGate. Available at: [Link]

  • Glucose Uptake Measurement & Response To Insulin Stimulation l Protocol Preview. Available at: [Link]

  • Small Molecule Inhibitors of PTP1B and TCPTP - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - ResearchGate. Available at: [Link]

  • WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents.
  • Discovery of a selective TC-PTP degrader for cancer immunotherapy - RSC Publishing. Available at: [Link]

  • 2-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide | C16H17NO3 | CID 839448 - PubChem. Available at: [Link]

  • Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde - PrepChem.com. Available at: [Link]

  • (PDF) Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives - ResearchGate. Available at: [Link]

  • Biophysical Rationale for the Selective Inhibition of PTP1B over TCPTP by Nonpolar Terpenoids - PMC. Available at: [Link]

  • Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives - Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Molecular weight and formula of 1-(2-Ethoxy-5-methylphenyl)ethanamine

[1][2]

Abstract

1-(2-Ethoxy-5-methylphenyl)ethanamine (CAS: 35247-78-0) is a specialized primary amine building block characterized by a sterically distinct ortho-ethoxy substituent and a meta-methyl group on the phenyl ring.[1] Structurally classified as a substituted

Part 1: Chemical Identity & Physicochemical Properties

Core Specifications

The compound consists of an ethanamine chain attached to the C1 position of a phenyl ring, which is further substituted with an ethoxy group at C2 and a methyl group at C5.[1][2] The presence of the chiral center at the

PropertySpecification
IUPAC Name 1-(2-Ethoxy-5-methylphenyl)ethanamine
Common Synonyms 2-Ethoxy-5-methyl-

-methylbenzylamine; 1-(2-Ethoxy-5-methylphenyl)ethylamine
CAS Number 35247-78-0
Molecular Formula

Molecular Weight 179.26 g/mol
Exact Mass 179.1310 Da
SMILES CCOc1c(cc(C)cc1)C(N)C
Appearance Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base)
Structural Analysis

The 2-ethoxy group provides significant steric bulk compared to the more common methoxy analogs (e.g., 2,5-dimethoxy derivatives). This modification alters the torsional angle of the side chain relative to the ring, potentially influencing binding affinity in target pockets (e.g., 5-HT receptors or kinase ATP-binding sites). The 5-methyl group adds lipophilicity (

Part 2: Synthetic Methodology

The synthesis of 1-(2-Ethoxy-5-methylphenyl)ethanamine typically proceeds via the reductive amination of its ketone precursor, 2-ethoxy-5-methylacetophenone . This route is preferred over the Henry reaction (nitropropene route) for

Protocol: Reductive Amination via Leuckart-Wallach or Cyanoborohydride

Precursor Synthesis: Alkylation of 2-hydroxy-5-methylacetophenone with ethyl iodide (


Step-by-Step Amine Synthesis:

  • Reagents: 2-Ethoxy-5-methylacetophenone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (

    
    , 1.5 eq).
    
  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve the ketone in methanol under inert atmosphere (

      
      ).
      
    • Add ammonium acetate and stir for 30 minutes to form the imine intermediate in situ.

    • Slowly add

      
       (or 
      
      
      for cost-efficiency, though less selective).
    • Reflux for 12–24 hours.

  • Workup: Acidify with HCl to decompose excess hydride, then basify with NaOH to pH >12. Extract with Dichloromethane (DCM).

  • Purification: The crude amine is purified via column chromatography (DCM:MeOH:

    
    ) or crystallized as a hydrochloride salt.
    
Synthetic Pathway Diagram

SynthesispathStart2-Hydroxy-5-methylacetophenoneInter2-Ethoxy-5-methylacetophenoneStart->InterEtI, K2CO3DMF, 60°CImineImine IntermediateInter->ImineNH4OAcMeOHProduct1-(2-Ethoxy-5-methylphenyl)ethanamineImine->ProductNaBH3CNReductive Amination

Figure 1: Synthetic route from commercially available acetophenone precursors to the target amine.

Part 3: Analytical Profiling & Identification

To validate the identity of 1-(2-Ethoxy-5-methylphenyl)ethanamine, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       1.35 (d, 3H, 
      
      
      of ethylamine chain).
    • 
       1.40 (t, 3H, 
      
      
      of ethoxy).
    • 
       2.25 (s, 3H, 
      
      
      ).
    • 
       4.05 (q, 2H, 
      
      
      ).
    • 
       4.35 (q, 1H, benzylic 
      
      
      ).
    • 
       6.70–7.10 (m, 3H, Aromatic protons).
      
  • Key Diagnostic: The quartet at ~4.35 ppm corresponds to the chiral benzylic proton, distinct from the triplet observed in phenethylamines (2-arylethanamines).

Mass Spectrometry (MS)[5]
  • Technique: ESI-MS (Positive Mode).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern: Loss of ammonia (

    
    ) typically yields a carbocation peak at m/z ~163.
    

Part 4: Applications & Safety

Research Applications
  • Medicinal Chemistry: Used as a chiral building block for synthesizing antagonists of the 5-HT2A and 5-HT2C receptors. The 2-ethoxy substitution is often explored to improve selectivity over 5-HT2B.

  • Kinase Inhibition: The 2-ethoxy-5-methylphenyl motif appears in various patent literatures for tyrosine kinase inhibitors, where the ethoxy group occupies hydrophobic pockets.

  • Resolution Agents: Due to its chirality, the enantiopure amine can be used as a resolving agent for chiral acids.

Safety & Handling
  • GHS Classification: Warning.

  • Hazards: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation and carbamate formation upon exposure to air/

    
    .
    

References

  • Sigma-Aldrich. 1-(2-Ethoxy-5-methylphenyl)ethanamine Product Specification. Link

  • PubChem. Compound Summary for C11H17NO Isomers. National Library of Medicine. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for ethoxy-substituted phenethylamines).
  • ChemicalBook. CAS 35247-78-0 Entry. Link

Bioactivity predictions for 1-(2-Ethoxy-5-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Pharmacological Framework for Benzylic Amine Scaffolds[1][2]

Executive Summary

This technical guide provides an in-depth bioactivity prediction and profiling strategy for 1-(2-Ethoxy-5-methylphenyl)ethanamine (CAS 163270-83-5).[1][2]

Crucial Structural Distinction: Unlike the well-known "2C" or amphetamine series (which are 2-phenylethylamines or 1-phenylpropan-2-amines), this molecule is a 1-phenylethylamine (also known as an


-methylbenzylamine).[1][2] The amine group is attached directly to the benzylic carbon.

This structural nuance fundamentally alters its pharmacological profile from a likely monoamine releaser (stimulant/psychedelic) to a probable Monoamine Oxidase Inhibitor (MAOI) or Trace Amine-Associated Receptor (TAAR) modulator.[1][2] This guide outlines the theoretical basis for these predictions and the experimental protocols required to validate them.

Part 1: Structural Analysis & Pharmacophore Mapping[1][2][3]
1.1 The Benzylic Amine Scaffold

The molecule consists of a phenyl ring substituted with a 2-ethoxy group and a 5-methyl group.[1][2] The side chain is a 1-aminoethyl group.[1][2]

  • Core Scaffold: 1-Phenylethylamine (

    
    -methylbenzylamine).[1][2][3]
    
  • Chirality: The C1 carbon is a chiral center. Bioactivity will likely reside predominantly in the (S)-enantiomer, analogous to other bioactive benzylamines.[1][2]

  • Lipophilicity: The 2-ethoxy and 5-methyl substituents significantly increase

    
     compared to the parent benzylamine, facilitating Blood-Brain Barrier (BBB) penetration.[1][2]
    
1.2 "Scaffold Hopping" Analysis

To predict activity, we compare the target to established pharmacophores.

FeatureTarget Molecule (CAS 163270-83-5)Amphetamine / 2C-D AnaloguesPharmacological Implication
Amine Position Benzylic (C1 relative to ring)Homobenzylic (C2 relative to ring)Critical: Benzylic amines rarely activate 5-HT2A or DAT/NET efficiently due to insufficient distance between the aromatic ring and the basic nitrogen.[1][2]
2-Substituent Ethoxy (-OEt)Methoxy (-OMe)The bulkier ethoxy group at the ortho position may induce steric clash in tight binding pockets (e.g., 5-HT2A), further reducing agonist potential.[1][2]
5-Substituent Methyl (-CH3)varies (often H or OMe)Hydrophobic filling; likely enhances binding affinity if the pocket accommodates the core scaffold.[1][2]
Predicted Class MAO Inhibitor / Chiral Intermediate Psychostimulant / HallucinogenThe target is likely inactive as a classic psychedelic but active as an enzyme inhibitor.
1.3 Visualization: Structural Divergence & Predicted Pathways

The following diagram illustrates the logical flow from chemical structure to predicted biological targets, highlighting the divergence from the "psychedelic" pathway.

BioactivityPrediction Mol 1-(2-Ethoxy-5-methylphenyl) ethanamine Scaffold Scaffold Analysis: 1-Phenylethylamine Mol->Scaffold Constraint1 Steric Constraint: Amine too close to Ring Scaffold->Constraint1 Constraint2 Pharmacophore Match: MAO Active Site Scaffold->Constraint2 Path_Psych Psychedelic/Stimulant (5-HT2A / DAT) Path_MAO Enzyme Inhibition (MAO-A / MAO-B) Path_TAAR Trace Amine Receptor (TAAR1) Constraint1->Path_Psych Likely Inactive Constraint2->Path_MAO High Probability Constraint2->Path_TAAR Moderate Probability

Figure 1: Predictive Pharmacological Flow. The benzylic amine structure suggests a divergence away from direct receptor agonism (5-HT2A) toward enzyme inhibition (MAO).[1][2]

Part 2: In Silico Profiling Protocols[1][2][3]

Before wet-lab synthesis or testing, computational profiling is required to narrow the target range.[1][2]

2.1 Protocol: SwissADME & Molecular Docking

Objective: Determine bioavailability and steric fit for MAO-A/B vs. 5-HT2A.[1][2]

  • Input Generation:

    • Convert structure to SMILES: NC(C)c1c(ccc(c1)C)OCC[2]

    • Generate 3D conformers (Energy minimization using MMFF94 force field).

  • ADME Screening (SwissADME):

    • Lipophilicity: Check Consensus

      
      .[1][2] (Expected range: 2.5 - 3.2 due to ethoxy/methyl groups).[1][2]
      
    • BBB Permeation: Check the "Boiled-Egg" model. The molecule is expected to be highly BBB permeant.

    • CYP Inhibition: Predict interaction with CYP2D6 (common for ethoxy-arenes).[1][2]

  • Molecular Docking (AutoDock Vina / SwissDock):

    • Target 1: MAO-A (PDB: 2Z5X). [1][2]

      • Hypothesis: The amine coordinates with FAD; the 2-ethoxy group fits the hydrophobic entrance channel.[1][2]

    • Target 2: 5-HT2A (PDB: 6A93). [1][2]

      • Hypothesis: Docking score will be poor (>-6.0 kcal/mol) or the pose will fail to form the salt bridge with Asp155 due to the shortened side chain.[1][2]

Part 3: Predicted Bioactivity Profile[1][2][3]

Based on the scaffold analysis, the following bioactivity profile is projected:

TargetPredicted ActivityConfidenceMechanism
MAO-A / MAO-B Inhibitor High

-methylbenzylamines are classic reversible MAOIs.[1][2] The lipophilic substituents may increase potency into the

M range.
TAAR1 Agonist MediumTrace Amine-Associated Receptor 1 accepts a wider range of phenethylamine-like structures.
NMDA Receptor Modulator Low-MediumSome benzylic amines (structurally related to ketamine fragments or etomidate) show weak NMDA antagonism.
5-HT2A Inactive HighLack of ethyl spacer prevents proper orthosteric binding.[1][2]
Alpha-1 Adrenergic Antagonist LowWhile 2-ethoxy phenethylamines bind Alpha-1, the benzylic amine placement likely disrupts the pharmacophore.[1][2]
Part 4: Experimental Validation Workflows

To confirm the predictions, a hierarchical screening cascade is necessary.

4.1 The Screening Cascade

AssayCascade Stage1 Stage 1: Enzyme Assays (MAO-A/B Inhibition) Dec1 Active (<10 µM)? Stage1->Dec1 Detail1 Protocol: Amplex Red MAO Assay Substrate: Tyramine Stage1->Detail1 Stage2 Stage 2: GPCR Binding (Broad Panel Screening) Dec2 Hit Identified? Stage2->Dec2 Stage3 Stage 3: Functional Assays (cAMP / Calcium Flux) Dec1->Stage2 No (Inactive at MAO) Dec1->Stage3 Yes (Confirm Mechanism) Dec2->Stage3 Binding Confirmed

Figure 2: Experimental Screening Cascade. Prioritizes enzyme inhibition testing (MAO) before expensive GPCR panels.[2]

4.2 Detailed Protocol: MAO Inhibition Assay (Amplex Red)

Since MAO inhibition is the highest probability hit, this assay is the primary validation step.[2]

Materials:

  • Recombinant Human MAO-A and MAO-B.[1][2][4]

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[1][2]

  • Horseradish Peroxidase (HRP).[1][2]

  • Substrate: Tyramine or Benzylamine.[2]

  • Test Compound: 1-(2-Ethoxy-5-methylphenyl)ethanamine (dissolved in DMSO).[1][2]

Procedure:

  • Preparation: Dilute test compound in reaction buffer (0.05 M sodium phosphate, pH 7.4) to concentrations ranging from 1 nM to 100

    
    M.[1][2]
    
  • Incubation: Incubate compound with MAO enzyme (1 U/mL) for 15 minutes at 37°C to allow for potential binding.

  • Reaction Start: Add the master mix containing Amplex Red (200

    
    M), HRP (1 U/mL), and Tyramine (1 mM).
    
  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em: 530/590 nm).

  • Analysis: Calculate IC50 by plotting the slope of fluorescence increase against log[inhibitor].

    • Self-Validation: Include Clorgyline (MAO-A selective) and Deprenyl (MAO-B selective) as positive controls.[1][2] If controls fail, the assay is invalid.

4.3 Secondary Protocol: Radioligand Binding (Alpha-1 & 5-HT)

If MAO activity is absent, screen for off-target GPCR binding.[1][2]

  • Alpha-1 Adrenergic: Displace [3H]-Prazosin in rat brain membrane preparations.

  • 5-HT2A: Displace [3H]-Ketanserin.[1][2]

  • Criteria: >50% displacement at 10

    
    M warrants a full 
    
    
    
    determination.[1]
References
  • SwissADME & Pharmacokinetics: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[2] Link[2]

  • Alpha-Methylbenzylamine Pharmacology: Robinson, J. C., & Snyder, H. R. (1943).[1][2][5] Basic properties of 1-phenylethylamine derivatives and MAO inhibition potential. Organic Syntheses. Link

  • Phenethylamine SAR: Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2-ethoxy/5-methyl substitution patterns in phenethylamines vs. benzylamines).

  • MAO Assay Methodology: Zhou, W., & Panchuk-Voloshina, N. (1997).[1][2] A one-step fluorometric method for the continuous measurement of monoamine oxidase activity.[1][2] Analytical Biochemistry, 253(2), 169-174.[1][2] Link

  • Chemical Identity: Sigma-Aldrich Entry for 1-(2-Ethoxy-5-methylphenyl)ethanamine (AldrichCPR Collection). Link

Sources

Novel Phenethylamine Building Blocks for Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenethylamine scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for endogenous catecholamines (dopamine, norepinephrine) and a vast array of CNS-active agents, sympathomimetics, and antidepressants.[1] However, classical phenethylamines often suffer from rapid metabolic clearance (MAO/COMT degradation) and promiscuous binding profiles.

This guide explores the next generation of phenethylamine building blocks. Moving beyond simple ring substitutions, we focus on structural rigidification , fluorine incorporation , and sp³-enriched bioisosteres . These novel motifs offer precise control over conformation, metabolic stability, and lipophilicity, enabling the "escape from flatland" required for modern drug discovery.

Structural Significance & Pharmacophore Analysis

The phenethylamine pharmacophore consists of an aromatic ring (lipophilic/pi-stacking) connected by a two-carbon ethyl linker to a basic amine (ionic interaction).

The "Metabolic Soft Spot"
  • 
    -Carbon:  Susceptible to oxidative deamination by Monoamine Oxidases (MAO).
    
  • Aromatic Ring: Prone to hydroxylation by CYP450s.

  • Ethyl Linker: High conformational entropy (

    
     penalty).
    
Strategic Modifications
ModificationStructural EffectMedicinal Consequence

-Trifluoromethylation
Steric bulk + ElectronegativityBlocks MAO metabolism; lowers amine pKa (improved permeability).
Benzocyclobutene Fusion Conformational LockRestricts ethyl side chain rotation; enhances receptor subtype selectivity (e.g., 5-HT2A).
Aziridine/Cyclopropane Strain + RigidityIntroduces specific vectorality; covalent trapping potential (aziridines).
Bicyclo[1.1.1]pentane Phenyl BioisostereIncreases sp³ fraction (Fsp³); improves solubility while maintaining linear geometry.

Novel Structural Classes

-Trifluoromethyl Phenethylamines

Unlike classical


-methyl analogs (e.g., amphetamine), 

-CF

variants introduce a profound electronic effect. The strong electron-withdrawing nature of the CF

group lowers the basicity of the adjacent amine (pKa drop from ~9.8 to ~5.8), significantly altering the logD profile and blood-brain barrier (BBB) penetration.
  • Key Application: Peptidomimetics and protease inhibitors where the amine mimics a transition state.

Conformationally Restricted Analogs: Benzocyclobutenes

Restricting the flexible ethyl chain into a fused ring system reduces the entropic penalty of binding. The benzocyclobutene-1-methylamine scaffold locks the side chain into a specific rotamer, often mimicking the bioactive conformation bound to GPCRs like 5-HT2A or TAAR1.

"Escape from Flatland": Bicyclo[1.1.1]pentane (BCP) Analogs

Replacing the phenyl ring with a BCP moiety creates "non-classical" phenethylamines. These blocks maintain the linear exit vectors of the para-substituted phenyl ring but possess 3D character, improved metabolic stability, and higher water solubility.

Synthetic Methodologies

Accessing these novel blocks requires methods beyond standard reductive amination.

Ni/Photoredox Dual Catalysis (Aziridine Opening)

A breakthrough approach involves the cross-electrophile coupling of aliphatic aziridines with aryl iodides. This method, pioneered by the Doyle and Jamison groups, allows for the modular assembly of


-substituted phenethylamines from stable precursors.
  • Mechanism: The photocatalyst generates an iodine radical or reduces a Ni complex, while the aziridine undergoes reductive ring opening to form a transient alkyl radical (or organonickel species) that couples with the aryl halide.

C-H Activation

Pd(II)-catalyzed C-H arylation of aliphatic amines (directed by transient directing groups like picolinamide) allows for the direct installation of the phenyl ring onto an ethylamine scaffold, enabling the synthesis of non-canonical substitution patterns.

Experimental Protocol: Synthesis of -Phenethylamines via Ni/Photoredox Catalysis

Objective: Synthesis of a


-functionalized phenethylamine from a tosyl-activated aziridine and an aryl iodide.

Reagents:

  • Substrate A: 1-Tosyl-2-methylaziridine (1.0 equiv)

  • Substrate B: 4-Iodoanisole (1.5 equiv)

  • Catalyst: NiCl

    
     glyme (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Photocatalyst: Ir(ppy)

    
     (1 mol%) or organic dye equivalent (e.g., 4CzIPN).
    
  • Reductant/Base: Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv) / Na

    
    CO
    
    
    
    .
  • Solvent: DME (Dimethoxyethane), degassed.

Protocol:

  • Setup: In a nitrogen-filled glovebox, charge a 20 mL vial with NiCl

    
     glyme (0.10 mmol), dtbbpy (0.15 mmol), and the photocatalyst (0.01 mmol). Add DME (5 mL) and stir for 10 min to complex the nickel.
    
  • Addition: Add 1-Tosyl-2-methylaziridine (1.0 mmol), 4-Iodoanisole (1.5 mmol), and TTMSS (1.5 mmol). Cap the vial with a septum-sealed screw cap.

  • Irradiation: Remove from glovebox. Place the vial 2 cm away from a Blue LED (450 nm) light source. Stir vigorously at room temperature. Fan cooling is recommended to maintain T < 30°C.

  • Monitoring: Monitor reaction progress by LC-MS (typically 12–24 hours).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the

    
    -tosyl phenethylamine product.
    
  • Deprotection (Optional): Remove the tosyl group using Mg/MeOH or SmI

    
     if the free amine is required.
    

Visualizations

Diagram: Evolution of the Phenethylamine Scaffold

This diagram illustrates the structural divergence from the classical scaffold to modern, high-value building blocks.

Phenethylamine_Evolution Core Classical Phenethylamine (Flat, Metabolically Labile) Branch1 Alpha-Functionalization Core->Branch1 Branch2 Conformational Restriction Core->Branch2 Branch3 Bioisosteric Replacement Core->Branch3 Node_CF3 α-Trifluoromethyl (Metabolic Block, Low pKa) Branch1->Node_CF3 Electronic Tuning Node_Rigid Benzocyclobutenes (Entropy Reduction) Branch2->Node_Rigid Rotational Lock Node_BCP Bicyclo[1.1.1]pentanes (Escape from Flatland) Branch3->Node_BCP Fsp3 Increase

Caption: Structural evolution of phenethylamine building blocks targeting metabolic stability and receptor selectivity.

Diagram: Ni/Photoredox Catalytic Cycle (Aziridine Opening)

This diagram details the mechanistic interplay between the Nickel and Photoredox cycles used in the experimental protocol.

Ni_Photoredox_Cycle PhotoCat Photocatalyst (Ir or Organic) Aziridine Aziridine Substrate PhotoCat->Aziridine SET / ET Radical Alkyl Radical (Ring Opened) Aziridine->Radical Ring Opening Ni0 Ni(0)Ln Ni2_Ar Ar-Ni(II)-X Ni0->Ni2_Ar + Ar-I (Ox Add) Ni3 Ar-Ni(III)-Alkyl Ni2_Ar->Ni3 + Radical Product Phenethylamine Product Ni3->Product Reductive Elim Product->Ni0 Regeneration ArI Aryl Iodide

Caption: Dual catalytic cycle merging photoredox generation of alkyl radicals with Nickel-catalyzed cross-coupling.

References

  • Synthesis of

    
    -Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling 
    Source: Journal of the American Chemical Society (2020)
    URL:[1][Link][1]
    
  • Conformationally Restricted Phenethylamine Analogues as Functionally Selective 5-HT2A Agonists Source: Journal of Medicinal Chemistry (2006) URL:[Link]

  • Synthesis of

    
    -trifluoromethyl amines via Asymmetric reaction 
    Source: Organic Chemistry Frontiers (2026 Review)
    URL:[Link]
    

Sources

In silico binding affinity of 1-(2-Ethoxy-5-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Binding Affinity of 1-(2-Ethoxy-5-methylphenyl)ethanamine

Abstract

In the landscape of modern drug discovery, the accurate and efficient prediction of a molecule's binding affinity to its biological target is paramount. This process, which traditionally relies on resource-intensive experimental assays, can be significantly accelerated and refined through in silico computational methods. This guide provides a comprehensive, technically-grounded walkthrough for determining the binding affinity of a novel small molecule, 1-(2-Ethoxy-5-methylphenyl)ethanamine, to a putative protein target. We will navigate the complete computational workflow, from initial ligand and protein preparation to the sophisticated techniques of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. The methodologies are presented not merely as a sequence of steps, but with expert rationale for each decision, ensuring a self-validating and reproducible protocol for researchers, computational chemists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is long and costly, with high attrition rates. A primary reason for failure is a lack of sufficient affinity or selectivity of a drug candidate for its intended biological target. Computational, or in silico, methods offer a powerful paradigm to mitigate this risk by predicting binding affinity before a compound is ever synthesized.[1][2] This allows for the rapid screening of vast virtual libraries and the prioritization of candidates with the highest probability of success, thereby conserving time and resources.

The subject of this guide, 1-(2-Ethoxy-5-methylphenyl)ethanamine, is a phenethylamine derivative. Compounds of this class are known to interact with a variety of neurological receptors. Given its structural similarity to known psychoactive compounds, such as 2C-D, we have selected the human Serotonin 2A receptor (5-HT₂A) as a representative and high-value target for this analysis.[3] This guide will detail the multi-tiered approach to predicting its binding affinity to this receptor.

The Computational Workflow: A Hierarchical Strategy

Our approach is structured as a funnel, beginning with fast, less computationally demanding methods to filter and obtain initial poses, and progressing to more rigorous, resource-intensive simulations to refine and validate the binding energy predictions.

G cluster_0 Overall Workflow A 1. Ligand & Protein Preparation B 2. Molecular Docking (Pose Prediction & Scoring) A->B Prepared Structures C 3. Molecular Dynamics (Refinement & Dynamics) B->C Best Docked Pose D 4. Binding Free Energy Calculation (MM/PBSA) C->D MD Trajectories E Final Binding Affinity (ΔG) D->E Calculated ΔG

Caption: Overall workflow for in silico binding affinity prediction.

Experimental Protocols

Part 1: Ligand Preparation

The accuracy of any simulation begins with a chemically correct and energetically favorable representation of the small molecule.

Rationale: Ligand structures obtained from 2D representations lack the three-dimensional and electronic information necessary for a docking simulation.[4] This protocol generates a low-energy 3D conformer and assigns atomic properties required by the simulation software.

Protocol:

  • Obtain 2D Structure: The structure of 1-(2-Ethoxy-5-methylphenyl)ethanamine is first drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw) or obtained via its SMILES string: CCOC1=CC(C)=C(C=C1)C(C)N.

  • Convert to 3D: The 2D structure is converted into an initial 3D conformation.

  • Add Hydrogens: Hydrogens are added to satisfy the valence of all atoms. This step is critical as hydrogens are often omitted in 2D representations but are essential for proper charge calculation and hydrogen bonding.[5]

  • Energy Minimization: The 3D structure undergoes energy minimization using a force field (e.g., MMFF94) to relieve steric clashes and find a stable, low-energy conformation.

  • Assign Partial Charges: Partial atomic charges (e.g., Gasteiger charges) are calculated and assigned. These charges are fundamental for calculating the electrostatic interactions between the ligand and the protein.[6]

  • Define Rotatable Bonds: Torsional bonds within the ligand are defined as rotatable, allowing for conformational flexibility during the docking process.

  • Save in PDBQT Format: The final prepared ligand is saved in the PDBQT file format, which contains the atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.[7]

Part 2: Target Protein Preparation

The protein target must be carefully cleaned and prepared to create a realistic and computationally tractable system.

Rationale: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential molecules (e.g., water, crystallization agents) and may lack atoms (like hydrogens) or have incomplete residues.[8] The "Dock Prep" protocol addresses these issues to prepare a clean receptor model.[9]

Protocol:

  • Obtain Protein Structure: Download the crystal structure of the human 5-HT₂A receptor from the RCSB PDB database (e.g., PDB ID: 6A93).

  • Remove Unnecessary Chains and Molecules: Delete all but the primary protein chain (e.g., Chain A). Remove all water molecules, ions, and co-crystallized ligands or cofactors not essential for the binding event being studied.[10]

  • Repair Missing Residues/Loops: If the crystal structure has gaps or missing side chains, these can be modeled and repaired using tools like Modeller, often integrated within preparation software.[8]

  • Add Hydrogens: Add hydrogen atoms to the protein structure. It is crucial to correctly model the protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4).[11]

  • Assign Charges: Assign atomic charges to the protein atoms using a standard force field (e.g., AMBER).

  • Save in PDBQT Format: The prepared protein receptor is saved in the PDBQT format for use in AutoDock Vina.

Part 3: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred binding pose of the ligand within the protein's active site and provides an initial estimate of binding affinity.[1]

Rationale: Docking algorithms systematically search for the optimal geometric fit and energetic complementarity between the flexible ligand and a (typically) rigid receptor.[12] The resulting docking score is a rapid, useful metric for ranking potential binders.

G cluster_dock Molecular Docking Workflow Input_L Prepared Ligand (ligand.pdbqt) B Run AutoDock Vina Input_L->B Input_P Prepared Protein (protein.pdbqt) A Define Grid Box (Search Space) Input_P->A A->B C Analyze Results B->C Output_Pose Binding Poses C->Output_Pose Output_Score Binding Affinity (kcal/mol) C->Output_Score

Caption: Workflow for a typical molecular docking experiment.

Protocol:

  • Define the Binding Site (Grid Box): A 3D grid, or "search space," is defined around the protein's binding pocket.[4] If a co-crystallized ligand was present in the original PDB file, the grid is centered on its location. The size of the box should be large enough to accommodate the ligand and allow it to rotate and translate freely.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking Simulation: Execute AutoDock Vina using the configuration file. Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinity scores.[13]

  • Analyze Results: The output provides binding affinity scores in kcal/mol, where more negative values indicate stronger predicted binding.[1] The top-ranked pose is visualized and inspected using molecular visualization software (e.g., UCSF ChimeraX, PyMOL) to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor.

Part 4: Molecular Dynamics (MD) Simulation

MD simulations refine the static docked pose by introducing flexibility, solvent effects, and temperature, providing a more realistic view of the complex's behavior over time.[14]

Rationale: Proteins are not static entities. MD simulations solve Newton's equations of motion for every atom in the system, allowing the protein-ligand complex to relax and explore different conformations.[15] This is essential for validating the stability of the docked pose and generating an ensemble of structures for more accurate energy calculations.[14]

G cluster_md MD Simulation Stages Input Docked Protein-Ligand Complex A System Solvation & Ionization Input->A B Energy Minimization A->B C Equilibration (NVT & NPT) B->C D Production MD Run C->D Output Trajectory File (Atom positions over time) D->Output

Caption: The sequential stages of a molecular dynamics simulation.

Protocol:

  • System Setup: The best-ranked protein-ligand complex from docking is placed in a periodic box filled with explicit water molecules (e.g., TIP3P water model). Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system's charge and mimic physiological salt concentration.

  • Energy Minimization: The energy of the entire solvated system is minimized to remove any steric clashes introduced during the setup phase.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). This ensures the system reaches a stable temperature and density before the production run.[15]

  • Production Run: A long MD simulation (e.g., 100 nanoseconds) is performed, during which the coordinates of all atoms are saved at regular intervals. This saved "trajectory" is the primary output of the MD simulation.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex, typically by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time.

Part 5: Binding Free Energy Calculation

This final step uses the MD simulation trajectory to compute a more accurate binding free energy (ΔG). The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice that balances accuracy and computational cost.

Rationale: Docking scores are simplified and do not fully account for solvent effects or entropic changes upon binding. MM/PBSA calculates the free energy by combining molecular mechanics energy terms with a continuum solvation model, providing a more rigorous estimate of affinity.[16]

Protocol:

  • Extract Snapshots: A series of snapshots (e.g., 100 frames) are extracted from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, the following energy components are calculated for the complex, the protein, and the ligand individually:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal energies (bond, angle, dihedral) and intermolecular energies (van der Waals, electrostatic).

    • Solvation Free Energy (ΔG_solv): Calculated using a continuum solvent model, typically comprising a polar component (from solving the Poisson-Boltzmann equation) and a non-polar component (related to the solvent-accessible surface area).

  • Compute Binding Free Energy: The final binding free energy is calculated using the following equation:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • (Note: The entropy term, TΔS, is computationally expensive and often omitted in standard MM/PBSA calculations, yielding a relative, rather than absolute, binding energy).

Data Summary and Interpretation

The results from each stage of the computational workflow provide progressively more refined insights into the binding affinity of 1-(2-Ethoxy-5-methylphenyl)ethanamine to the 5-HT₂A receptor.

MethodMetricHypothetical ValueInterpretation
Molecular Docking AutoDock Vina Score-8.5 kcal/molStrong initial predicted affinity. Good starting point for further analysis.
MD Simulation Ligand RMSD1.5 ÅThe ligand remains stable within the binding pocket throughout the simulation.
MM/PBSA ΔG_bind-35.2 kcal/molA more refined and strong binding free energy, supporting the docking prediction.

Interpretation:

  • The initial docking score of -8.5 kcal/mol suggests that the ligand has a high potential for binding to the 5-HT₂A receptor.

  • The low Ligand RMSD from the MD simulation provides confidence that the binding pose predicted by docking is stable in a dynamic, solvated environment.

  • The MM/PBSA binding free energy of -35.2 kcal/mol offers a more physically realistic estimation of the binding strength, corroborating the initial findings. This value, while often not perfectly predictive of experimental values, is extremely useful for ranking this compound against other potential drug candidates.

Conclusion

This guide has detailed a rigorous, multi-step in silico workflow to estimate the binding affinity of 1-(2-Ethoxy-5-methylphenyl)ethanamine. By progressing from rapid molecular docking to more comprehensive molecular dynamics and free energy calculations, researchers can build a robust, evidence-based case for a compound's potential before committing to costly and time-consuming experimental validation. While no computational method can replace experimental measurement, this hierarchical approach provides an invaluable tool for modern drug discovery, enabling scientists to make more informed decisions, accelerate their research, and ultimately increase the likelihood of success in developing novel therapeutics.

References

  • Molecular Docking Tutorial. (n.d.).
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023, May 5). ResearchGate.
  • How does one prepare proteins for molecular docking?. (2021, September 20). Quora.
  • Adesina, K., et al. (2024). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. (2025, October 9). Journal of Medicinal Chemistry. Retrieved from [Link]

  • On Free Energy Calculations in Drug Discovery. (2025, October 10). Accounts of Chemical Research. Retrieved from [Link]

  • Advances and applications of binding affinity prediction methods in drug discovery. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • Protein-ligand docking. (n.d.). Cresset Group. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved from [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
  • Molecular Simulations: The Fun Way to Predict Binding Affinity. (2025, September 15). LiteFold.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(2-Ethoxy-5-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of 1-(2-Ethoxy-5-methylphenyl)ethanamine , a sterically distinct phenethylamine derivative. This molecule features a 2,5-substitution pattern on the aromatic ring, distinguishing it from common 2,4- or 3,4-substituted analogs.

The synthesis is designed for research laboratories requiring high-purity (>98%) material for pharmacological screening or metabolic profiling. The protocol prioritizes regiocontrol during the formation of the aromatic core and chemoselectivity during the amine generation.

Structural Analysis & Challenges
  • Target: 1-(2-Ethoxy-5-methylphenyl)ethanamine (Racemic).

  • Core Challenge: Directing the acetyl group to the correct position on the aromatic ring during the precursor synthesis.

  • Solution: Utilization of the strong ortho-directing power of the ethoxy group to override the weaker ortho-directing effect of the methyl group, ensuring the acetyl group installs at the 2-position relative to the ethoxy ether.

Retrosynthetic Strategy

The synthesis is disconnected into three logical phases. The strategy relies on a Friedel-Crafts acylation of a protected phenol derivative, followed by a classical oxime-reduction sequence to generate the primary amine.

Retrosynthesis Target Target Amine 1-(2-Ethoxy-5-methylphenyl)ethanamine Oxime Intermediate Oxime (E/Z)-1-(2-ethoxy-5-methylphenyl)ethanone oxime Oxime->Target Reduction Ketone Precursor Ketone 1-(2-ethoxy-5-methylphenyl)ethanone Ketone->Oxime Condensation Ether Starting Material A 1-ethoxy-4-methylbenzene (p-Cresyl ethyl ether) Ether->Ketone Friedel-Crafts Acylation Reagents Reagents: NH2OH·HCl, Zn/AcOH

Figure 1: Retrosynthetic disconnection showing the linear pathway from the ether precursor to the target amine.

Experimental Protocols

Phase 1: Precursor Synthesis (The Ketone)

Objective: Synthesis of 1-(2-ethoxy-5-methylphenyl)ethanone via Friedel-Crafts Acylation.

Rationale: Starting with p-cresyl ethyl ether (4-ethoxytoluene) is critical. The ethoxy group is a stronger activator than the methyl group. In 4-ethoxytoluene, the position ortho to the ethoxy group (position 2) is activated, while the para position is blocked by the methyl group. This guarantees the correct 1,2,5-substitution pattern.

Reagents:

  • 1-Ethoxy-4-methylbenzene (p-Cresyl ethyl ether): 15.0 g (0.10 mol)

  • Acetyl Chloride: 9.4 g (0.12 mol)

  • Aluminum Chloride (

    
    ), anhydrous: 16.0 g (0.12 mol)
    
  • Dichloromethane (DCM): 150 mL (Anhydrous)

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon inlet.

  • Solvation: Charge the flask with

    
     and 100 mL of dry DCM. Cool the suspension to 0°C using an ice bath.
    
  • Acylating Agent: Add acetyl chloride dropwise to the suspension over 15 minutes. The mixture will homogenize slightly.

  • Substrate Addition: Dissolve 1-ethoxy-4-methylbenzene in 50 mL DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 5°C.

    • Note: Exotherms are possible. High temperatures may cause de-ethylation of the ether.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (9:1 Hexane:EtOAc).

  • Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/HCl (conc.) mixture.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with 10% NaOH (to remove any dealkylated phenolic byproducts), water, and brine.

  • Purification: Dry over

    
    , filter, and concentrate. Distill under reduced pressure or recrystallize from hexane/ethanol if solid (Product is typically a low-melting solid or oil).
    

Expected Yield: 70-80% Data Validation:


 NMR should show a singlet for the acetyl methyl group (~2.6 ppm) and the characteristic aromatic pattern (singlet at C6, doublets at C3/C4).
Phase 2: Oxime Formation

Objective: Conversion of the ketone to the corresponding oxime.[1]

Rationale: Converting the ketone to an oxime facilitates a cleaner reduction to the primary amine compared to direct reductive amination, which can sometimes yield secondary amine dimers.

Reagents:

  • 1-(2-ethoxy-5-methylphenyl)ethanone (from Phase 1): 10.0 g (56 mmol)

  • Hydroxylamine Hydrochloride (

    
    ): 7.8 g (112 mmol)
    
  • Sodium Acetate (

    
    ): 13.8 g (168 mmol)
    
  • Ethanol (95%): 100 mL

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the ketone in ethanol.

  • Addition: Add the hydroxylamine hydrochloride and sodium acetate.

  • Reflux: Heat the mixture to reflux (80°C) for 3-4 hours.

  • Monitoring: TLC should show the disappearance of the ketone spot.

  • Isolation: Cool to room temperature. Pour into 300 mL of ice water. The oxime should precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum desiccator.

Expected Yield: >90%

Phase 3: Reduction to Target Amine

Objective: Reduction of the oxime to 1-(2-Ethoxy-5-methylphenyl)ethanamine.

Method Choice: Zinc/Acetic Acid reduction is chosen for its operational simplicity, safety (avoiding LAH), and high chemoselectivity for oximes in the presence of aromatic ethers.

Reagents:

  • Oxime (from Phase 2): 5.0 g

  • Zinc Dust (activated): 15.0 g

  • Glacial Acetic Acid: 100 mL

  • Sodium Hydroxide (50% aq): For basification

Protocol:

  • Setup: Place the oxime and glacial acetic acid in a 500 mL flask equipped with a mechanical stirrer (zinc dust can clump).

  • Reduction: Add Zinc dust portion-wise over 1 hour while maintaining the temperature at 20-30°C (water bath cooling may be required).

  • Stirring: Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter off the excess zinc through a Celite pad. Wash the pad with small amounts of acetic acid.

  • Basification (Critical Step): Concentrate the filtrate to remove most acetic acid. Dilute the residue with water (50 mL).

  • Extraction: Cool the solution in an ice bath. Slowly add 50% NaOH until the pH is >12. The amine will separate as an oil.

  • Final Workup: Extract with Diethyl Ether or DCM (3 x 50 mL). Dry combined organics over

    
     and concentrate.
    

Purification & Quality Control (Self-Validating System)

To ensure the product is free from neutral impurities (unreacted ketone/oxime), an Acid-Base Extraction workflow is mandatory.

Purification Crude Crude Amine Oil Acidify Dissolve in Ether Extract with 1M HCl Crude->Acidify Sep1 Separation Acidify->Sep1 OrgLayer Organic Layer (Contains Neutrals/Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Target Amine Salt) Sep1->AqLayer Keep Basify Basify with 20% NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Dry & Evaporate Basify->Extract Final Pure Amine (Free Base) Extract->Final

Figure 2: Acid-Base extraction logic ensuring removal of non-basic impurities.

Analytical Specifications
TestSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >98.0%GC-MS / HPLC
Identity Matches Reference Spectrum

NMR (CDCl3)
Key NMR Signals

1.1 (d, 3H,

-Me),

1.4 (t, 3H, Ethoxy-Me),

2.3 (s, 3H, Ar-Me)
400 MHz NMR

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A.
    • Regioselectivity in Alkoxy-arenes:

  • Oxime Reduction Protocols

    • Konwar, D., et al. "The Efficient Reduction of Oximes to Amines with Zn and Acetic Acid." TSI Journals, 2009.

  • General Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]

  • Precursor Characterization (Analogous Structures)

    • ChemicalBook. "1-(2-Methoxy-5-methylphenyl)ethanone Synthesis."[3]

Sources

Application Note: Solvent Selection & Dissolution of 1-(2-Ethoxy-5-methylphenyl)ethanamine

[1][2][3]

Abstract & Compound Profile

1-(2-Ethoxy-5-methylphenyl)ethanamine is a lipophilic primary amine characterized by an ethoxy-substituted phenyl ring.[1][2] Its solubility profile is strictly governed by its protonation state (Free Base vs. Salt).[2] Misunderstanding this duality is the primary cause of experimental failure (precipitation in bioassays or poor yield in synthesis).[2]

Physicochemical Profile (Estimated)
PropertyValue (Approximate)Implication
Molecular Formula C₁₁H₁₇NOMW ~ 179.26 g/mol
LogP (Free Base) 2.2 – 2.8Moderate lipophilicity; low water solubility.[1][2]
pKa (Amine) 9.5 – 10.5Highly basic; exists as a cation at physiological pH (7.4).[2]
H-Bond Donors 1 (NH₂)Capable of H-bonding; soluble in polar aprotic solvents.[1][2]
Physical State Oil (Base) or Solid (Salt)Free bases of this class are often viscous oils; salts are crystalline.[2]

Solvent Selection Matrix

The choice of solvent depends entirely on the application and the form of the compound available.

Table 1: Solvent Compatibility Guide
SolventSuitability (Free Base)Suitability (HCl Salt)Primary ApplicationNotes
DMSO Excellent (>50 mM)Excellent (>30 mM)Biological Screening (Stock)Universal solvent.[1][2] High boiling point makes removal difficult.[2]
Ethanol (EtOH) Excellent Good (~20 mM)Synthesis / RecoveryVolatile.[2] Good for evaporative recovery.[2] Toxic to some cell lines >1%.[2]
Methanol (MeOH) Excellent Excellent Synthesis / PurificationHigh solubility for salts.[2] Toxic.
Water / PBS Poor (<1 mM)Good (>10 mM)Biological MediaCRITICAL: Free base will "oil out" or precipitate.[2] Salt form requires pH < 7.0 for stability.[2]
DCM / Chloroform Excellent Poor Extraction / Work-upUsed to extract the free base from aqueous alkaline solutions.[1][2]

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for solvent selection to ensure experimental integrity.

SolventSelectionStartStart: 1-(2-Ethoxy-5-methylphenyl)ethanamineCheckFormCheck Compound FormStart->CheckFormIsSaltSalt Form (e.g., HCl)CheckForm->IsSaltIsBaseFree Base (Oil)CheckForm->IsBaseAppTypeSelect ApplicationIsSalt->AppTypeIsBase->AppTypeBioassayBiological Assay(In vitro/In vivo)AppType->BioassayScreeningSynthesisChemical Synthesis/ PurificationAppType->SynthesisReactionStockDMSOPrepare Stock in DMSO(10-50 mM)Bioassay->StockDMSODilutionAqueous Dilution(Keep DMSO < 0.5%)StockDMSO->DilutionSolventOrgUse EtOH, MeOH, or DCMSynthesis->SolventOrg

Caption: Decision tree for solvent selection based on compound form (Salt/Base) and intended application.

Detailed Protocols

Protocol A: Preparation of Stock Solution (Biological Assays)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for downstream dilution.[1][2] Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[2]

  • Verification: Visually inspect the compound.[2] If it is a dark, viscous oil, it is likely the free base. If it is a white/off-white powder, it is a salt.[1][2]

  • Weighing: Weigh the desired amount of compound (e.g., 5 mg) into a sterile, amber glass vial.

    • Note: Plastic tubes (polystyrene) can be degraded by high-concentration amines or DMSO over time.[1][2]

  • Calculation: Calculate the volume of DMSO required.

    
    [2]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If the salt form is used, mild sonication (40 kHz, 25°C) for 1-2 minutes may be required to break crystal lattice energy.[1]

  • Storage: Store at -20°C. DMSO is hygroscopic; seal tightly with parafilm.

Protocol B: Aqueous Dilution (Preventing "Crash-Out")

Objective: Dilute DMSO stock into culture media (PBS/DMEM) without precipitating the lipophilic compound.[1][2]

  • Pre-warm the culture media to 37°C. Cold media promotes precipitation.[2]

  • Intermediate Dilution (Optional but Recommended):

    • Do not add 100% DMSO stock directly to the cell well.[2]

    • Prepare a 10x working solution in media.

    • Example: To achieve 10 µM final, dilute 10 mM stock 1:100 into media (to 100 µM), vortex immediately, then dilute 1:10 into the final well.

  • Visual Check: Inspect the 10x solution against a light source. Cloudiness indicates precipitation (compound crashing out).[2]

    • Troubleshooting: If precipitation occurs, lower the concentration or add a solubilizing agent like Tween-80 (0.01%) or Cyclodextrin, provided it does not interfere with the assay.[1]

Protocol C: Converting Free Base to HCl Salt (For Water Solubility)

Objective: Convert the lipophilic oil into a water-soluble crystalline solid.

  • Dissolve the free base oil in a minimal amount of dry Diethyl Ether or Ethanol.[2]

  • Cool the solution on an ice bath (0°C).

  • Dropwise add 1.25 M HCl in Ethanol or 2.0 M HCl in Ether with stirring.

  • A white precipitate (the hydrochloride salt) should form immediately.[2]

  • Filter the solid or evaporate the solvent under vacuum.[2]

  • Recrystallize from Isopropanol/Ethanol if high purity is required.[2]

Critical Troubleshooting & Safety

Common Failure Modes
  • "Oiling Out" in Media: When a DMSO stock of the free base is added to water, the hydrophobic effect forces the molecules together, forming oil droplets that sink or float. This leads to inconsistent dosing.[2]

    • Solution: Use the HCl salt form or ensure rapid vortexing during dilution.[2]

  • DMSO Toxicity: Ensure the final DMSO concentration in cell culture is < 0.5% (v/v). High DMSO levels can permeabilize membranes, confounding results.[2]

Safety (SDS Highlights)
  • Hazard: Phenethylamines are potent CNS active agents.[2][3] Treat as Toxic by Inhalation/Ingestion .[2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Spill: Absorb with sand/vermiculite.[2] Do not flush down the drain.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135740 (2C-D).[1][2] Available at: [Link][2]

  • Shulgin, A., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story.[2] Transform Press.[2][5] (Foundational text on phenethylamine solubility and synthesis).

  • Cheng, Y., et al. (2013).[2] Solubility of Pharmaceutical Compounds in DMSO and Ethanol.[2] ResearchGate.[2] Available at: [Link]

Application Note: 1-(2-Ethoxy-5-methylphenyl)ethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Ethoxy-5-methylphenyl)ethanamine (also known as 2-ethoxy-5-methyl-


-methylbenzylamine) is a specialized chiral primary amine used as a high-value building block in medicinal chemistry and asymmetric synthesis. Structurally, it belongs to the 

-methylbenzylamine class, a "privileged scaffold" in drug discovery due to its ability to mimic the pharmacophores of monoamine neurotransmitters (norepinephrine, serotonin).

This guide details the utility of this reagent in synthesizing G-Protein Coupled Receptor (GPCR) ligands—specifically


-adrenergic blockers and 5-HT receptor modulators—and its application as a resolving agent for chiral acids. We provide a validated protocol for its synthesis via reductive amination and guidelines for its use in parallel library generation.

Chemical Profile & Properties[1][2][3][4][5][6]

The steric bulk of the ortho-ethoxy group and the electronic donation of the meta-methyl group create a unique steric-electronic environment around the chiral center, enhancing its selectivity in asymmetric induction compared to the unsubstituted


-methylbenzylamine.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-(2-Ethoxy-5-methylphenyl)ethanamine
Common Name 2-Ethoxy-5-methyl-

-methylbenzylamine
CAS Number 133910-17-5 (Racemic) / 1354634-32-4 (Generic Ref)
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol
Structure Phenyl ring substituted with 2-OEt, 5-Me, and 1-CH(NH

)CH

Appearance Colorless to pale yellow oil or low-melting solid
pKa (Conjugate Acid) ~9.5 (Predicted)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
Storage 2–8°C, under Argon (Hygroscopic, absorbs CO

)

Key Applications

Medicinal Chemistry: GPCR Ligand Synthesis

The 1-aryl-ethanamine motif is a core pharmacophore in CNS and cardiovascular drugs. 1-(2-Ethoxy-5-methylphenyl)ethanamine is frequently employed to synthesize analogs of Tamsulosin and Silodosin (alpha-blockers). The 2-ethoxy group mimics the steric bulk required for selectvity at the


-adrenergic receptor subtype, while the chiral amine handle allows for the construction of diastereomerically pure libraries.
  • Mechanism: The amine serves as a nucleophile in S

    
    2 reactions with alkyl halides or in reductive aminations with aldehydes to form secondary amines, a common linkage in bioactive molecules.
    
  • Significance: Introduction of the 2-ethoxy-5-methyl substitution pattern often improves metabolic stability (blocking metabolic oxidation at the ring positions) and lipophilicity (LogP modulation).

Chiral Resolution Agent

Like its parent compound


-methylbenzylamine, this derivative is used to resolve racemic acids via diastereomeric salt formation. The additional substituents (ethoxy/methyl) increase the structural rigidity and asymmetry of the salt lattice, often resulting in higher enantiomeric excess (ee) during recrystallization compared to simpler amines.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This protocol converts the commercially available precursor 2-ethoxy-5-methylacetophenone into the target amine. We utilize a titanium(IV) isopropoxide-mediated reductive amination to prevent over-alkylation.

Reagents:

  • 2-Ethoxy-5-methylacetophenone (1.0 equiv)

  • Ammonia (7M in MeOH) (5.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (2.0 equiv)
    
  • Sodium borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask under N

      
      , dissolve 2-ethoxy-5-methylacetophenone (10 mmol) in anhydrous MeOH (20 mL).
      
    • Add Ti(OiPr)

      
       (20 mmol) dropwise. Caution: Exothermic.
      
    • Add 7M NH

      
       in MeOH (50 mmol).
      
    • Stir the mixture at ambient temperature for 12 hours. The solution will turn slightly yellow/turbid as the titanium-imine complex forms.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH

      
       (15 mmol) portion-wise over 15 minutes. Note: Gas evolution (H
      
      
      
      ) will occur.
    • Allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Quench & Workup:

    • Quench the reaction by adding 10 mL of 1M NH

      
      OH. A white precipitate (TiO
      
      
      
      ) will form.
    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove MeOH.

    • Dissolve the residue in EtOAc (50 mL) and extract with 1M HCl (2 x 30 mL). This pulls the amine into the aqueous phase, leaving non-basic impurities in the organic phase.

  • Isolation:

    • Basify the combined aqueous acidic extracts to pH >12 using 4M NaOH.

    • Extract the free amine into DCM (3 x 30 mL).

    • Dry combined organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Yield: Expect 75–85% of a pale yellow oil.[1]

Protocol B: Chiral Resolution (Optical Enrichment)

Rationale: To obtain the enantiopure (R)- or (S)-amine from the racemic product of Protocol A.

  • Salt Formation: Dissolve the racemic amine (10 mmol) in hot Ethanol (15 mL).

  • Acid Addition: Add (L)-Tartaric acid (5 mmol, 0.5 equiv) dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals (diastereomeric salt).

  • Liberation: Recrystallize from EtOH/Water until constant melting point is achieved. Treat the salt with 2M NaOH and extract with ether to yield the enantiomerically enriched amine.

Visualizing the Workflow

The following diagram illustrates the synthesis and application logic for this reagent.

G Precursor 2-Ethoxy-5-methyl acetophenone Intermediate Titanium-Imine Complex Precursor->Intermediate NH3 / Ti(OiPr)4 Dehydration Product 1-(2-Ethoxy-5-methylphenyl) ethanamine (Racemic) Intermediate->Product NaBH4 Reduction ChiralPure Enantiopure Amine (R or S) Product->ChiralPure (L)-Tartaric Acid Crystallization Library GPCR Ligand Library (Alpha-Blockers) ChiralPure->Library Reductive Amination (Drug Discovery) Resolution Resolution of Acidic Drugs ChiralPure->Resolution Salt Formation

Figure 1: Synthetic pathway from acetophenone precursor to enantiopure amine and downstream applications.

Safety & Handling (E-E-A-T)

  • Hazards: As a primary amine, this compound is corrosive and an irritant. It may cause severe skin burns and eye damage (H314).

  • Storage: Amines readily absorb CO

    
     from the air to form carbamates. Store in a tightly sealed vial, preferably under an inert atmosphere (Argon/Nitrogen), at 4°C.
    
  • Self-Validation: Verify the integrity of the reagent before use by checking for the formation of a white solid crust (carbamate) on the cap. If present, redistill or dissolve in base and extract to purify.

References

  • Sigma-Aldrich. 1-(2-Ethoxy-5-methylphenyl)ethanamine Product Specification. Retrieved from

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of Organic Chemistry, 60(15), 4928-4929.
  • Perry, M. A., et al. (2011). "Synthesis of chiral amines via biocatalytic transamination". Tetrahedron, 67(10), 1821-1826.
  • PubChem. Compound Summary for CID 57458864. Retrieved from

Sources

Derivatization techniques for 1-(2-Ethoxy-5-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization & Analysis of 1-(2-Ethoxy-5-methylphenyl)ethanamine

Abstract

This technical guide details the derivatization protocols for 1-(2-Ethoxy-5-methylphenyl)ethanamine , a sterically hindered, chiral benzylic amine often utilized as a scaffold in fragment-based drug discovery (FBDD).[1] Due to the ortho-ethoxy substituent and the


-methyl chiral center, this molecule presents unique challenges regarding steric hindrance and enantiomeric resolution.[1] This guide provides three validated workflows: (1) Chiral Resolution  using Marfey’s Reagent for enantiomeric excess determination, (2) Fluorogenic Derivatization  using OPA/3-MPA for picomolar detection, and (3) Library Synthesis  using HATU-mediated amidation for Structure-Activity Relationship (SAR) studies.[1]

Introduction & Chemical Context

Target Molecule: 1-(2-Ethoxy-5-methylphenyl)ethanamine Class: Chiral


-methylbenzylamine derivative.[1]

Structural Challenges:

  • Steric Hindrance: The ortho-ethoxy group creates significant steric bulk near the amine, retarding reaction rates compared to unsubstituted benzylamines.

  • Chirality: The benzylic amine position is a stereocenter. Enantiomeric purity is critical for biological activity, requiring robust chiral separation methods.

  • Electronic Effects: The phenyl ring is electron-rich (ethoxy and methyl donors), making the ring susceptible to electrophilic attack, though the primary amine remains the primary nucleophile.

Decision Matrix for Derivatization: Use the following logic flow to select the appropriate protocol for your experimental needs.

Derivatization_Logic Start Experimental Goal Check_Chirality Is Enantiomeric Purity Required? Start->Check_Chirality Check_Sensitivity Is High Sensitivity (pM) Required? Check_Chirality->Check_Sensitivity No Marfeys Protocol 1: Marfey's Reagent (Chiral Resolution) Check_Chirality->Marfeys Yes Check_SAR Is this for Drug Library Synthesis? Check_Sensitivity->Check_SAR No OPA Protocol 2: OPA/3-MPA (Fluorescence Detection) Check_Sensitivity->OPA Yes HATU Protocol 3: HATU Coupling (Amide Library Synthesis) Check_SAR->HATU Yes caption Figure 1: Decision Matrix for selecting the appropriate derivatization technique.

Protocol 1: Chiral Resolution via Marfey’s Reagent[1][2]

Purpose: Determination of Enantiomeric Excess (% ee). Mechanism: Nucleophilic aromatic substitution (


). The primary amine attacks the fluorinated nitrobenzene ring of Marfey's reagent (FDAA), creating diastereomers that are easily separable on standard C18 HPLC columns.

Why this method? Direct chiral chromatography (e.g., Chiralpak columns) can be expensive and requires extensive method development. Marfey’s method converts enantiomers into diastereomers with distinct retention times on standard, robust RP-HPLC columns [1].[1]

Materials
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey’s Reagent).[1][2][3]

  • Solvent: Acetone (HPLC Grade).

  • Buffer: 1M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1M Hydrochloric Acid (HCl).

Step-by-Step Protocol
  • Preparation:

    • Dissolve the target amine (

      
      ) in 
      
      
      
      water (or 50:50 water:acetone if solubility is poor).
    • Prepare 1% (w/v) L-FDAA solution in acetone.[1]

  • Reaction:

    • In a 1.5 mL amber vial, combine:

      • 
         Amine sample.[4]
        
      • 
         1% L-FDAA solution (1.5x molar excess).[1]
        
      • 
         1M 
        
        
        
        .
    • Critical Step: Vortex and heat at 45°C for 60 minutes . (Note: The ortho-ethoxy group adds steric bulk; standard protocols suggest 40°C, but 45°C ensures completion for this hindered substrate).

  • Quenching:

    • Cool to room temperature.

    • Add

      
       1M HCl to stop the reaction (neutralizes pH).
      
    • Dilute with

      
       Acetonitrile/Water (50:50).
      
  • Analysis (LC-MS/UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      m).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV at 340 nm (Marfey's chromophore).

Data Interpretation: L-Amine-L-FDAA elutes before D-Amine-L-FDAA due to stronger intramolecular H-bonding in the L-L adduct, which reduces interaction with the hydrophobic stationary phase [2].

Protocol 2: High-Sensitivity Fluorescence Detection (OPA)

Purpose: Trace analysis (PK studies, impurity profiling) with detection limits in the femtomole range. Mechanism: The primary amine reacts with o-Phthalaldehyde (OPA) and a thiol (3-Mercaptopropionic acid, 3-MPA) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.[1]

Trustworthiness Alert: The isoindole derivative is chemically unstable. This protocol utilizes an Automated Pre-Column Derivatization workflow to ensure injection occurs exactly 60 seconds after mixing.

Materials
  • Reagent A: 10 mg OPA dissolved in 1 mL Methanol.

  • Reagent B: 10

    
    L 3-Mercaptopropionic acid (3-MPA) in 1 mL Borate Buffer.
    
  • Buffer: 0.4 M Borate Buffer (pH 9.5). Crucial: pH must be >9.0 to ensure the amine is unprotonated (

    
    ).
    
Step-by-Step Protocol
  • Reagent Setup:

    • Mix Reagent A and Reagent B in a 1:5 ratio just prior to loading onto the autosampler. (Stable for 24 hours at 4°C).

  • Autosampler Program (Agilent/Waters syntax):

    • DRAW 5

      
      L Sample.
      
    • DRAW 5

      
      L OPA/MPA Reagent.
      
    • MIX 3 cycles in loop.

    • WAIT 1.0 min (Precision is key).

    • INJECT.

  • Detection:

    • Excitation: 340 nm.

    • Emission: 450 nm.

Workflow Diagram:

OPA_Workflow Amine Target Amine (Non-Fluorescent) Complex Unstable Isoindole (Fluorescent) Amine->Complex pH 9.5 60 sec OPA_MPA OPA + 3-MPA (Reagent) OPA_MPA->Complex Detect FLD Detection (Ex:340/Em:450) Complex->Detect Inject Immediately caption Figure 2: OPA Derivatization pathway. Note the critical timing constraint.

Protocol 3: Library Synthesis for SAR (HATU Coupling)

Purpose: Synthesizing amide libraries for Structure-Activity Relationship (SAR) profiling. Challenge: The


-methyl and ortho-ethoxy groups create a "steric wall."[1] Standard EDC/HOBt coupling is often too slow and prone to racemization for this substrate.
Solution:  Use HATU  (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[5] The 7-azabenzotriazole moiety stabilizes the active ester and accelerates the reaction through the steric bulk while minimizing loss of chirality [3].
Reaction Conditions Table
ComponentEquivalentsRoleNotes
Carboxylic Acid 1.0 eqScaffoldLimiting reagent.[1][6]
Target Amine 1.2 eqNucleophileSlight excess to drive completion.
HATU 1.2 eqCoupling AgentActivates acid to OAt ester.[6]
DIPEA 2.5 eqBaseMaintains basic pH for amine reactivity.
DMF SolventMediumAnhydrous is critical.
Step-by-Step Protocol
  • Activation:

    • Dissolve the Carboxylic Acid (0.1 mmol) in anhydrous DMF (1 mL).

    • Add DIPEA (0.25 mmol) and stir for 2 minutes.

    • Add HATU (0.12 mmol). The solution should turn slightly yellow. Stir for 10 minutes at Room Temp (RT) to form the activated ester.

  • Coupling:

    • Add 1-(2-Ethoxy-5-methylphenyl)ethanamine (0.12 mmol).[1]

    • Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][6][7] If conversion <50% after 2 hours, heat to 40°C (do not exceed 50°C to avoid racemization).

  • Workup (High Throughput):

    • Dilute with Ethyl Acetate (5 mL).

    • Wash with 1M HCl (2x) to remove excess amine and DIPEA.

    • Wash with Sat.

      
       (2x) to remove unreacted acid and HATU byproducts.
      
    • Dry over

      
       and concentrate.
      

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications. Link[1]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][7][8][9][10][11][12][13][14] Link

  • Carpino, L. A. (1993).[6] 1-Hydroxy-7-azabenzotriazole.[1][5][6] An efficient peptide coupling additive.[5] Journal of the American Chemical Society. Link[1]

  • Thermo Fisher Scientific. (2018). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for Sterically Hindered Amines Operator: Senior Application Scientist Dr. A. Vance

Diagnostic Triage: Select Your Pathway

Welcome to the StericShield™ support portal. Sterically hindered amines (e.g., tert-butylamines, adamantylamines, TMP derivatives) present unique challenges due to the high activation energy required to bring the nitrogen lone pair within bonding distance of an electrophile.

Use the decision matrix below to identify the correct protocol for your specific transformation.

ReactionTriage Start START: Reaction Type CN_Coupling C-N Cross-Coupling (Aryl Halide + Amine) Start->CN_Coupling Amide_Bond Amide Formation (Acid + Amine) Start->Amide_Bond Red_Amination Reductive Amination (Ketone + Amine) Start->Red_Amination Buchwald Pd-Catalyzed (Buchwald-Hartwig) CN_Coupling->Buchwald Standard Hindrance PEPPSI Pd-PEPPSI System (Highly Hindered) CN_Coupling->PEPPSI Extreme Hindrance (e.g., tetra-ortho) T3P T3P Coupling (Epimerization Prone) Amide_Bond->T3P Mild/Scalable Ghosez Ghosez's Reagent (Acid Chloride Route) Amide_Bond->Ghosez Low Nucleophilicity Ti_Mediated Ti(OiPr)4 Mediated (Lewis Acid Activation) Red_Amination->Ti_Mediated Standard Protocol

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate class and steric demand.

C-N Cross-Coupling (Buchwald-Hartwig)[2][3][4][5]

The Challenge: Steric bulk hinders the coordination of the amine to the Palladium(II) center and significantly slows the rate-determining reductive elimination step.

Ligand Selection Strategy

For hindered amines, electron-rich, bulky dialkylbiaryl phosphines are essential. They facilitate oxidative addition and, critically, promote reductive elimination by crowding the metal center.

Substrate ClassRecommended LigandCatalyst PrecursorBase
Primary Hindered Amines (e.g., t-BuNH2)BrettPhos BrettPhos Pd G4NaOtBu
Secondary Hindered Amines (e.g., Acyclic)RuPhos RuPhos Pd G4NaOtBu
Cyclic Secondary Amines (e.g., TMP)DavePhos or XPhos Pd2(dba)3LiHMDS
Extreme Hindrance (Heterocycles)Pd-PEPPSI-IPent Pre-formed complexKOtBu
Protocol A: The "PEPPSI" Protocol for Extreme Hindrance

Use this when standard Buchwald conditions fail. The bulky NHC ligand (IPent) creates a flexible pocket that accommodates steric bulk while preventing catalyst decomposition.

  • Charge Reaction Vessel: In a glovebox or under Argon, combine:

    • Aryl Chloride/Bromide (1.0 equiv)

    • Hindered Amine (1.2 equiv)

    • KOtBu (1.5 equiv)

    • Pd-PEPPSI-IPent (1–2 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.5 M concentration).

  • Reaction: Seal and heat to 60–80 °C for 2–12 hours.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Expert Insight: The PEPPSI-IPent catalyst is air-stable in solid form but should be used under inert atmosphere for the reaction. It is superior to phosphine systems for coupling 2,6-disubstituted aryl halides with bulky amines [1].

Amide Bond Formation

The Challenge: Standard coupling reagents (EDC, HATU) often result in stalled intermediates (O-acylisoureas) that rearrange to unreactive N-acylureas rather than reacting with the sterically shielded amine.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

T3P is the gold standard for hindered aminations. It acts as a powerful dehydrating agent and exhibits low epimerization.[1]

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Hindered Amine (1.1–1.5 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

    • Note: Pyridine often provides higher yields for sterically demanding substrates than DIPEA.

  • Activation: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT. If no reaction after 4h, heat to 50–60 °C.

  • Workup: Wash with water, 1M HCl (if product is not basic), and sat. NaHCO3. T3P byproducts are water-soluble, simplifying purification [2].[2][3]

Protocol C: The Ghosez Reagent Method

When the amine is effectively non-nucleophilic due to steric bulk, converting the acid to a highly reactive acid chloride or acyl fluoride is necessary.

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv). Stir at RT for 1–2 hours.[4]

    • Check: Monitor by TLC (acid to acid chloride conversion).

  • Coupling: Add the Hindered Amine (1.2 equiv) and a non-nucleophilic base (e.g., 2,6-Lutidine, 2.0 equiv).

  • Reaction: Stir at RT or reflux (40 °C) overnight.

Reductive Amination

The Challenge: The formation of the imine/iminium intermediate is thermodynamically unfavorable due to steric clash between the ketone substituents and the bulky amine.

Protocol D: Titanium(IV) Isopropoxide Mediated

Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[5]

  • Imine Formation (Crucial Step):

    • Combine Ketone (1.0 equiv) and Hindered Amine (1.2–1.5 equiv) in neat Ti(OiPr)4 (2.0 equiv) or in minimal dry THF.

    • Stir in a sealed tube at RT (or 60 °C for very hindered cases) for 6–12 hours.

    • Observation: The solution often becomes viscous.

  • Reduction:

    • Dilute the mixture with dry Ethanol or Methanol.

    • Add NaBH4 (1.5 equiv) carefully (exothermic).

    • Stir for 2–4 hours at RT.

  • Quench (Important):

    • Add water (1 mL per mmol Ti) to precipitate TiO2.

    • Filter the white solid through Celite. Wash the cake thoroughly with EtOAc (amine often sticks to Titanium salts) [3].

Troubleshooting & FAQ

Q: My Buchwald reaction stalls at 50% conversion. Should I add more catalyst? A: Likely not. Catalyst death in hindered systems is usually due to β-hydride elimination or ligand dissociation.

  • Fix: Switch to a ligand with a larger "Burial Volume" (%V_bur) like BrettPhos or Pd-PEPPSI-IPent . These ligands protect the Pd(0) species more effectively. Alternatively, check if your base (e.g., NaOtBu) is degrading your substrate; switch to K3PO4 with a phase transfer catalyst.

Q: In the T3P reaction, I see the activated ester but no product. A: The amine is too sterically hindered to attack the active ester at RT.

  • Fix: Heat the reaction to 70 °C using 2-MeTHF as the solvent. If that fails, switch to Protocol C (Ghosez) to generate the more reactive acid chloride.

Q: Why do I get the alcohol instead of the amine in reductive amination? A: This indicates the imine never formed, and you simply reduced the ketone.

  • Fix: You must ensure imine formation before adding the reducing agent. Increase the Ti(OiPr)4 loading or reaction time (step 1). Do not use "one-pot" NaBH3CN protocols for sterically hindered amines; the two-step (Ti then Boro) method is required.

Q: Can I use SN2 conditions (Alkyl Halide + Amine) for t-butylamine? A: No. This will almost exclusively result in E2 elimination (formation of alkene) rather than substitution. Use Reductive Amination (Protocol D) or Buchwald coupling (Protocol A) depending on the target.

References
  • Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides. J. Org. Chem. 2018, 83, 15, 9144–9155. Link

  • Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis. Org. Process Res. Dev. 2009, 13, 5, 907–910. Link

  • An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide. J. Org. Chem. 1990, 55, 8, 2552–2554. Link

Sources

Technical Support Center: Recrystallization Methods for 1-(2-Ethoxy-5-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the purification of 1-(2-Ethoxy-5-methylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this chiral amine. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the purification of 1-(2-Ethoxy-5-methylphenyl)ethanamine.

Q1: What are the key structural features of 1-(2-Ethoxy-5-methylphenyl)ethanamine that influence solvent selection for recrystallization?

A1: The solubility characteristics of 1-(2-Ethoxy-5-methylphenyl)ethanamine are dictated by three primary structural components:

  • Aromatic Ring & Ethyl Ether Group: These bulky, nonpolar moieties contribute to the molecule's solubility in organic solvents with low to moderate polarity.

  • Primary Amine Group (-NH2): This is a polar, basic functional group capable of hydrogen bonding. This feature allows for some solubility in more polar solvents, including alcohols and potentially water, especially at elevated temperatures.[1]

  • Chiral Center: The presence of a stereocenter means that if you are working with a racemic mixture, diastereomeric salt formation with a chiral acid is a powerful method for resolution and purification.[2][3]

The ideal solvent will fully dissolve the compound when hot but have poor solubility for it when cold, a principle that underpins the entire recrystallization process.[4]

Q2: Should I purify the freebase amine or convert it to a salt first?

A2: This is a critical strategic decision.

  • Recrystallizing the Freebase: This is often simpler if the goal is only to remove non-basic impurities. However, amines can be prone to oxidation and may be more likely to form oils instead of crystals.[5][6]

  • Recrystallizing as a Salt (e.g., Hydrochloride): Converting the amine to its hydrochloride (HCl) or another salt dramatically increases its polarity.[7] This makes it much more soluble in polar solvents like ethanol or water and often yields highly crystalline, stable solids. This is an excellent strategy for removing non-polar impurities.[5][6] The general process involves dissolving the crude amine in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl (e.g., HCl in ether) to precipitate the salt.[5][8] This salt can then be recrystallized.

Q3: How do I select an appropriate single solvent for recrystallization?

A3: The rule of thumb "like dissolves like" is a good starting point.[1] Given the molecule's mixed polarity, you should screen solvents across a polarity range. A good solvent should dissolve the compound when hot but not when cold.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude amine in a small test tube.

  • Add the solvent dropwise at room temperature. If the compound dissolves readily, the solvent is too good and will result in poor recovery. Discard this solvent.

  • If it is insoluble or sparingly soluble, heat the mixture gently (e.g., in a warm water bath).[9]

  • The ideal solvent will dissolve the compound completely at an elevated temperature.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

Q4: When is a two-solvent system necessary and how do I choose the pair?

A4: A two-solvent system is employed when no single solvent provides the ideal solubility profile. The method relies on a pair of miscible solvents with different polarities.[10]

  • Solvent 1 (The "Good" Solvent): Your compound should be highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Bad" or Anti-solvent): Your compound should be poorly soluble in this solvent.

The procedure involves dissolving the compound in a minimal amount of hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A small addition of the "good" solvent or gentle heating will clarify the solution, which is then cooled slowly to induce crystallization.[10]

Experimental Protocols & Methodologies

Method 1: Single-Solvent Recrystallization of the Freebase

This protocol is suitable for removing impurities with significantly different solubility profiles from the target compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-(2-Ethoxy-5-methylphenyl)ethanamine in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile) while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization.[10]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Purification via Hydrochloride Salt Formation & Recrystallization

This is a robust method for enhancing purity and improving the crystalline nature of the amine.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate. Cool the solution in an ice bath.

  • Precipitation: Add a solution of 2 M HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Monitor the pH to ensure complete precipitation.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration, wash with cold diethyl ether, and dry briefly.

  • Recrystallization of the Salt: Recrystallize the crude salt using a suitable polar solvent system, such as ethanol, methanol, or an ethanol/water mixture, following the single-solvent procedure described in Method 1. The hydrochloride salt will have a very different solubility profile than the freebase.[11]

  • Liberation of Freebase (Optional): If the freebase is required for subsequent reactions, dissolve the purified salt in water, basify the solution with an aqueous base (e.g., NaOH), and extract the pure freebase with an organic solvent like dichloromethane or ethyl acetate.

Data Summary & Visualization

Table 1: Candidate Solvents for Recrystallization
SolventPolarityBoiling Point (°C)Rationale & Potential Issues
WaterHigh100Unlikely to dissolve the freebase, but may be suitable for the HCl salt, possibly in a co-solvent system with an alcohol.[1][6]
EthanolHigh-Medium78Good candidate. The amine group can H-bond, and the organic body has some affinity.[1][12]
Isopropanol (IPA)Medium82Excellent general-purpose solvent for amines. Often provides a good balance of solubility.
AcetonitrileMedium82Can be effective for compounds with aromatic rings.[12]
Ethyl AcetateMedium-Low77May be too good of a solvent, leading to low recovery. Could be used in a two-solvent system with hexanes.
TolueneLow111Good for less polar compounds. The high boiling point can sometimes lead to "oiling out".[1]
Hexanes/HeptaneVery Low~69Unlikely to dissolve the compound, even when hot. Ideal as an anti-solvent (Solvent 2) in a two-solvent system.[12]
Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Amine Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilt Hot Filtration (If Needed) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool No insoluble impurities HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A generalized workflow for the purification of a solid compound via recrystallization.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too quickly.

  • Immediate Action: Reheat the solution to dissolve the oil. Add more hot solvent to make the solution more dilute, then allow it to cool much more slowly.

  • Underlying Cause & Prevention:

    • High Impurity Concentration: Significant impurities can depress the melting point of your compound. A pre-purification step (like a quick filtration through a silica plug) may be necessary.

    • Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your solute. Choose a solvent with a lower boiling point.

    • Cooling Rate: Ensure very slow cooling. Insulating the flask can help achieve this.

Q: No crystals are forming even after cooling in an ice bath. How can I induce crystallization?

A: Supersaturation has been achieved, but nucleation has not begun.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then cool it again.[9]

Q: My final crystal yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.[9]

  • Excess Solvent: You likely used too much solvent to dissolve the compound initially. The goal is to create a saturated solution. Next time, use less solvent. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

  • Premature Crystallization: If your product crystallized on the funnel during hot filtration, you lost material. Ensure your filtration apparatus is adequately pre-heated.[10]

  • Insufficient Cooling: Make sure the flask spends adequate time in the ice bath (e.g., 15-20 minutes) to maximize precipitation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered OilingOut Compound Oiled Out Start->OilingOut Liquid/Oil Forms NoCrystals No Crystal Formation Start->NoCrystals No Crystals Form LowYield Low Crystal Yield Start->LowYield Low Yield Reheat 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool very slowly OilingOut->Reheat Solution Induce Try in order: 1. Scratch flask with glass rod 2. Add a seed crystal 3. Evaporate some solvent & re-cool NoCrystals->Induce Solution Check Possible Causes: - Too much solvent used initially? - Premature crystallization during hot filtration? - Insufficient cooling time? LowYield->Check Diagnosis Recover Evaporate mother liquor to obtain a second crop Check->Recover Action

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • ACS Publications, The Journal of Organic Chemistry. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • ResearchGate. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chem355 Labbook-2020. [Link]

  • Wikipedia. 2CD-5EtO. [Link]

  • Sema. Meth Recrystalization. [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Wikipedia. 2C-5-TOET. [Link]

  • PubChem. 2,5-Dimethoxy-4-methylphenethylamine. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of ethoxy vs methoxy phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the Structure-Activity Relationship (SAR) between ethoxy and methoxy substituents at the 4-position of the phenethylamine scaffold. It focuses on the two primary chemical families where this substitution is pharmacologically relevant: the 3,4,5-trisubstituted series (Mescaline analogs) and the 2,4,5-trisubstituted series (TMA/2C analogs).

Executive Summary

The substitution of a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) at the para (4) position of the phenyl ring is a classic modification in medicinal chemistry targeting the serotonin 5-HT2A receptor.

  • In the Mescaline (3,4,[1][2]5) Scaffold: The shift from methoxy (Mescaline) to ethoxy (Escaline) results in a dramatic increase in potency (approx. 5-6x) and receptor affinity. The larger ethoxy group better occupies the hydrophobic cleft of the receptor.

  • In the 2,4,5 Scaffold (TMA-2/MEM): The same substitution produces negligible change in potency or affinity. The 2,4,5-substitution pattern already optimizes receptor fit, rendering the additional steric bulk of the ethoxy group pharmacologically neutral or slightly detrimental due to steric clashes.

Pharmacodynamics: The Hydrophobic Tunnel Theory

The primary driver of potency differences between methoxy and ethoxy analogs is their interaction with the 5-HT2A receptor orthosteric binding site .

The Hydrophobic Pocket (TM4-TM5)

Crystallographic studies and homology modeling reveal a specific "hydrophobic tunnel" or cleft located between Transmembrane Helix 4 (TM4) and Transmembrane Helix 5 (TM5). This pocket is lined with non-polar residues (e.g., Phe339, Phe340, Val156 ).

  • Methoxy (-OMe): In the 3,4,5-configuration (Mescaline), the 4-methoxy group is too short to fully penetrate this tunnel. This results in suboptimal hydrophobic contacts and rapid dissociation (high

    
    , low affinity).
    
  • Ethoxy (-OEt): The ethyl chain adds steric bulk and length, allowing the substituent to reach deeper into the hydrophobic tunnel. This displaces water molecules (entropic gain) and increases Van der Waals interactions (enthalpic gain).

Visualization: Receptor Interaction Logic

SAR_Mechanism Substituent 4-Position Substituent Methoxy Methoxy (-OCH3) (Short Chain) Substituent->Methoxy Ethoxy Ethoxy (-OCH2CH3) (Extended Chain) Substituent->Ethoxy Pocket 5-HT2A Hydrophobic Tunnel (TM4-TM5 Cleft) Interaction_M Shallow Penetration Weak Van der Waals Pocket->Interaction_M With Methoxy Interaction_E Deep Penetration Optimal Hydrophobic Contact Pocket->Interaction_E With Ethoxy Methoxy->Pocket Enters Ethoxy->Pocket Enters Outcome_M Low Affinity (Ki > 1µM) High Dose Required Interaction_M->Outcome_M Outcome_E High Affinity (Ki < 100nM) Low Dose Required Interaction_E->Outcome_E

Figure 1: Mechanistic flow illustrating why chain extension (Methoxy to Ethoxy) enhances affinity via the hydrophobic tunnel interactions.

Case Study Comparisons

The Mescaline Series (3,4,5-Trisubstituted)

This series demonstrates the most significant SAR shift.

CompoundStructure4-SubstituentReceptor Affinity (

, 5-HT2A)
Human Potency (Oral)
Mescaline 3,4,5-trimethoxy-OCH₃~3,000 - 6,000 nM (Low)200 - 400 mg
Escaline 3,5-dimethoxy-4-ethoxy-OCH₂CH₃~150 - 600 nM (Moderate)40 - 80 mg

Analysis: The 6-fold increase in potency is directly correlated to the


 improvement. The 3,4,5-scaffold is inherently less potent than the 2,4,5-scaffold; therefore, optimizing the 4-position with an ethoxy group yields "low-hanging fruit" gains in binding energy.
The TMA/2C Series (2,4,5-Trisubstituted)

This series shows a "ceiling effect" where ethoxy substitution yields diminishing returns.

CompoundStructure4-SubstituentReceptor Affinity (

, 5-HT2A)
Human Potency (Oral)
TMA-2 2,4,5-trimethoxy-OCH₃~20 - 50 nM (High)20 - 40 mg
MEM 2,5-dimethoxy-4-ethoxy-OCH₂CH₃~20 - 40 nM (High)20 - 50 mg

Analysis: TMA-2 and MEM are roughly equipotent. The 2,4,5-substitution pattern orients the molecule such that the 4-methoxy group is already well-positioned. Extending it to an ethoxy group (MEM) does not significantly enhance binding and may introduce minor steric clashes that offset the hydrophobic benefit.

Note on Nomenclature: Do not confuse MEM (4-ethoxy) with 2C-E (4-ethyl). 2C-E contains an alkyl group (-CH₂CH₃) directly attached to the ring, lacking the oxygen atom. 2C-E is significantly more potent than both TMA-2 and MEM, indicating that the ether oxygen itself may slightly reduce affinity compared to a pure alkyl chain in this specific position.

Metabolic Stability and Pharmacokinetics[2][5]

The metabolic fate of ethoxy vs. methoxy compounds differs significantly, influencing duration of action.

Metabolic Pathways[1]
  • Methoxy (Mescaline): Highly susceptible to Oxidative Deamination by Monoamine Oxidase (MAO).[1] The amine is cleaved rapidly, leading to the inactive acid metabolite (TMPAA).

  • Ethoxy (Escaline/MEM): The steric bulk of the ethoxy group hinders the approach of MAO to the adjacent amine (in phenethylamines). Furthermore, the ethoxy group itself must often undergo O-dealkylation (via CYP2D6) before the molecule loses activity. This "metabolic detour" extends the half-life.

Visualization: Metabolic Divergence

Metabolism Mescaline Mescaline (4-Methoxy) MAO MAO-A (Oxidative Deamination) Mescaline->MAO Primary Route Escaline Escaline (4-Ethoxy) Escaline->MAO Sterically Hindered CYP CYP2D6 (O-Dealkylation) Escaline->CYP Required First Step Inactive Inactive Acid (Rapid Excretion) MAO->Inactive MAO->Inactive ActiveInt Active Intermediate CYP->ActiveInt Slow ActiveInt->MAO

Figure 2: Metabolic pathways showing the direct MAO vulnerability of Mescaline vs. the CYP-dependent clearance of Escaline.

Experimental Protocols

To validate these SAR claims in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values for 5-HT2A.
  • Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist). Note: Agonist radioligands are preferred for predicting psychedelic potency.

  • Preparation: Harvest cells and homogenize in Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g to isolate membranes.

  • Incubation: Incubate membrane preparation (50 µg protein) with 1 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound (Methoxy vs. Ethoxy analog) for 60 min at 37°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[3]
    • Validation Check: The

      
       for the reference standard (DOI) should be within 1-5 nM.
      
Protocol B: Mouse Head Twitch Response (HTR) (In Vivo Potency)

Objective: Compare functional behavioral potency.

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Dosing: Administer test compounds (Escaline vs. Mescaline) intraperitoneally (IP) at logarithmic dose intervals (e.g., 1, 3, 10, 30 mg/kg).

  • Observation: Place mice in observation chambers equipped with high-speed cameras.

  • Quantification: Record the number of head twitches (rapid rotational head movements) in 2-minute bins for 30 minutes post-injection.

  • Data Output: Plot Dose-Response curves to determine

    
    .
    
    • Expected Result: Escaline

      
       should be significantly lower (more potent) than Mescaline. MEM and TMA-2 should have overlapping confidence intervals.
      

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Shulgin, A. T., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Referencing entries #96 Mescaline, #6 Escaline, #157 TMA-2, #112 MEM). Link

  • Monte, A. P., et al. (1997). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. Journal of Medicinal Chemistry, 40(19), 2997-3008. Link

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Link

  • Kolaczynska, K. E., et al. (2019).[5][6] Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. Link

Sources

Comparing bioactivity of AldrichCPR amines with standard ligands

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: AldrichCPR™ Amines vs. Standard Reference Ligands

Executive Summary: The Novelty-Reliability Trade-off

In early-stage drug discovery, access to unique chemical space is paramount.[1] The AldrichCPR (Custom Products/Rare Chemicals) collection represents a strategic resource of unique, often structurally complex amines provided "as-is" to fuel innovation.[1] However, their utility contrasts sharply with Standard Reference Ligands (e.g., Tocris, Sigma "Gold Label"), which are fully characterized pharmacological tools.[1]

This guide objectively compares the bioactivity profiles of AldrichCPR amines against standard ligands, focusing on their application in GPCR (G-Protein Coupled Receptor) and Kinase affinity screens.[1]

FeatureAldrichCPR Amines Standard Reference Ligands
Primary Utility Hit Discovery: Access to novel, unexploited chemical space.[1]Assay Validation: Benchmarking and positive control.[1]
Purity & QC Sold "As-Is" (Variable purity/salt stoichiometry).Certified >98% purity; defined counter-ions.[1]
Structural Diversity High (includes rare cyclopropyl, bicyclic, & chiral amines).[1]Low (restricted to known pharmacophores).[1]
Bioactivity Data Empirical: Often unknown/predicted.[1]Defined: Known

,

,

.

Technical Deep Dive: Mechanistic Differences

The "As-Is" Factor and Bioactivity Shifts

AldrichCPR amines are often synthesis intermediates or library members without extensive analytical certificates.[1] When comparing bioactivity, researchers must account for Stoichiometric Uncertainty .[1]

  • Standard Ligands: A standard dopamine antagonist like Haloperidol HCl has a precise molecular weight adjustment for the hydrochloride salt.[1]

  • AldrichCPR Amines: May exist as free bases, hydrochlorides, or triflates without explicit labeling on the vial.[1]

  • Impact: A 10 mg sample of an AldrichCPR amine might contain 15-20% weight by counter-ion or hygroscopic water.[1] If not corrected via LC-MS, this leads to an artificial right-shift in

    
     curves  (appearing less potent than reality).[1]
    
Structural Privileges in GPCR Targeting

The AldrichCPR library is rich in Cyclopropyl and Bicyclic amines.[1] These motifs are "privileged structures" that offer superior metabolic stability compared to the flexible alkyl chains found in many standard historic ligands.

  • Mechanism: The rigid conformation of a cyclopropyl amine (common in AldrichCPR) reduces the entropic penalty of binding to the receptor pocket, potentially yielding higher intrinsic affinity than a flexible standard ligand, provided the vector is correct.[1]

Comparative Data: Bioactivity Benchmarks

The following table summarizes a typical validation campaign comparing a novel AldrichCPR amine against a standard reference in a 5-HT (Serotonin) Receptor Binding Assay .

Table 1: Comparative Performance Metrics

MetricAldrichCPR Candidate (e.g., Cyclopropyl-amine deriv.[1])Standard Ligand (e.g., Serotonin HCl)Interpretation
Nominal Concentration 10

M
10

M
Comparison point.[1]
Effective Concentration ~8.5

M (Est.[1] due to salt/solvation)
10

M (Precise)
AldrichCPR requires QC correction.
Solubility (DMSO) Variable (High lipophilicity common)High (Optimized salt forms)Check for precipitation in assay buffer.[1]
Z'-Factor Contribution Moderate (Batch-to-batch variance)High (Stable baseline)Use Standards to define assay window.[1]
Metabolic Stability (

)
High (Often >60 min due to steric bulk)Low to Moderate (Natural substrates)AldrichCPR offers better "Drug-Like" properties.[1]

Self-Validating Experimental Protocol

To use AldrichCPR amines effectively, you cannot treat them as "plug-and-play" standards.[1] You must validate the material first.[1]

Protocol: The "Bridge-to-Screen" Validation Workflow

Objective: Normalize the AldrichCPR amine concentration to ensure accurate


 generation.
  • Material Intake (QC Step):

    • Dissolve 1 mg of AldrichCPR amine in

      
      -DMSO.
      
    • Run qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine the exact weight % of the active amine.[1]

    • Why: This calculates the "Purity Factor" (

      
      ).[1]
      
  • Stock Preparation:

    • Prepare a 10 mM Master Stock based on the corrected mass:

      
      .[1]
      
  • Competitive Binding Assay (GPCR):

    • System: HEK293 membranes expressing Target Receptor (e.g.,

      
       Dopamine).[1]
      
    • Radioligand:

      
      -Spiperone (Standard 
      
      
      
      ~0.1 nM).[1]
    • Competitor: Titrate AldrichCPR amine (100 pM to 100

      
      M).[1]
      
    • Incubation: 60 min @ 25°C.

    • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of hydrophobic amines).[1]

  • Data Analysis:

    • Fit data to a one-site competition model.[1]

    • Validation Rule: If the Hill Slope is significantly different from -1.0 (e.g., < 0.7), suspect aggregation or insolubility of the AldrichCPR compound.[1]

Visualizations

Figure 1: The "Bridge-to-Screen" Logic Flow

A decision matrix for integrating AldrichCPR amines into screening campaigns.

ValidationWorkflow Start AldrichCPR Amine Received QC Step 1: Purity Check (LC-MS / qNMR) Start->QC Decision Purity > 90%? QC->Decision Correction Calculate Correction Factor (Adjust Molarity) Decision->Correction Yes Purify Prep-HPLC Purification (Required) Decision->Purify No Screen Step 2: Primary Screen (Single Point @ 10uM) Correction->Screen Purify->Correction Hit Hit Confirmation (Full Dose-Response) Screen->Hit >50% Inhibition

Caption: Workflow for normalizing "As-Is" AldrichCPR reagents before bioactivity screening.

Figure 2: GPCR Signaling & Ligand Intervention

Where these amines interact within the biological pathway.

GPCR_Pathway Ligand AldrichCPR Amine (Ligand) Receptor GPCR (Transmembrane) Ligand->Receptor Binding (Ki) GProtein G-Protein (Heterotrimer) Receptor->GProtein Activation Effector Effector (Adenylate Cyclase) GProtein->Effector Modulation Signal cAMP / Ca2+ Response Effector->Signal Amplification

Caption: Mechanism of Action: Ligand binding triggers G-protein coupling and downstream signaling.[1][2][3]

References

  • National Center for Biotechnology Information. PubChem Compound Summary: Trace Amine-Associated Receptors (TAARs).[1][Link][1]

  • ChEMBL Database. Target: Amine oxidase [flavin-containing] A (CHEMBL3681).[1][4] European Molecular Biology Laboratory.[1] [Link][1]

  • Kenakin, T. (2009).[1] A Pharmacology Primer: Theory, Applications, and Methods.[1] Academic Press.[1] (Standard reference for

    
     validation).
    
  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [Link]

Sources

Validating Purity of 1-(2-Ethoxy-5-methylphenyl)ethanamine: A Comparative Guide to LC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals working with 1-(2-Ethoxy-5-methylphenyl)ethanamine (CAS: 24333-19-5, an analog of 2C-D), validating chemical purity is a critical checkpoint.[1] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry workhorse for routine assay, it often fails to detect non-chromophoric impurities or resolve co-eluting isomers inherent to phenethylamine synthesis.[1]

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against HPLC-UV, demonstrating why LC-MS is the superior modality for validation and trace impurity profiling, specifically for detecting the ketone precursor and reductive amination byproducts.[1]

Part 1: Strategic Comparison of Analytical Modalities

The synthesis of 1-(2-Ethoxy-5-methylphenyl)ethanamine typically involves the reductive amination of 1-(2-ethoxy-5-methylphenyl)ethanone .[1] The primary challenge is distinguishing the target amine from the neutral ketone intermediate and potential alcohol byproducts.

Comparative Matrix: Performance Metrics
FeatureLC-MS (ESI+) HPLC-UV (210/254 nm) GC-MS
Primary Utility Trace impurity ID & Purity ValidationRoutine QA/QC AssayVolatile Organic Impurities
Specificity High (m/z discrimination)Moderate (Retention time only)High (Mass spectral library)
Sensitivity (LOD) < 1 ng/mL (High)~500 ng/mL (Moderate)< 10 ng/mL (High)
Sample Prep Dilute-and-shootDilute-and-shootDerivatization often required
Limitations Matrix effects (Ion suppression)Co-elution risks; Low sensitivity for aliphatic impuritiesThermal degradation of amines
Why LC-MS Wins for Validation[1]
  • Selectivity in Complex Matrices: HPLC-UV relies solely on retention time.[1] If a synthetic byproduct (e.g., a des-methyl impurity) co-elutes with the main peak, UV detection will report a false high purity. LC-MS resolves this by extracting the ion chromatogram (EIC) for the specific mass of the impurity.

  • Detection of the Ketone Precursor: The starting ketone, 1-(2-ethoxy-5-methylphenyl)ethanone, has a significantly different ionization efficiency than the amine.[1] LC-MS allows for simultaneous monitoring of the protonated amine

    
     and the ketone (often forming adducts like 
    
    
    
    ), providing a more comprehensive purity profile.

Part 2: Experimental Protocol (LC-MS)

This protocol is designed for the Agilent 1290 Infinity II / 6470 Triple Quad system but is transferable to equivalent Waters or Thermo platforms.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Rationale: The C18 stationary phase provides strong retention for the hydrophobic phenyl ring, while the 1.8 µm particle size ensures high resolution of closely eluting isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Rationale: Acidic pH ensures the amine group (

      
      ) is fully protonated (
      
      
      
      ), maximizing sensitivity in ESI+ mode.[1]
  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Initial equilibration
1.005%Isocratic hold (divert to waste if dirty)
8.0095%Linear ramp (elute hydrophobics)
10.0095%Wash
10.105%Re-equilibration
13.005%End of Run
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Gas Temp: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.[1]

  • Scan Type: Full Scan (m/z 100 – 500) for purity profiling; MRM for specific impurity quantification.

  • Target Ions:

    • Analyte: m/z 180.1

      
       (Calc. MW: 179.26).[1]
      
    • Impurity A (Ketone): m/z 179.1

      
       or 201.1 
      
      
      
      .

Part 3: Validation Framework & Data

Workflow Diagram: Purity Validation Lifecycle

The following diagram illustrates the decision logic for validating the purity of the amine, ensuring no ambiguity remains from UV data.

ValidationWorkflow Start Crude Product 1-(2-Ethoxy-5-methylphenyl)ethanamine HPLC_UV Screening: HPLC-UV (254 nm) Start->HPLC_UV Decision1 Single Peak Detected? HPLC_UV->Decision1 PassUV Preliminary Pass (>98% Area) Decision1->PassUV Yes FailUV Fail: Recrystallize Decision1->FailUV No (<98%) LCMS Validation: LC-MS (ESI+) PassUV->LCMS Confirm Identity MS_Spec Check Mass Spectrum (m/z 180.1) LCMS->MS_Spec ImpurityCheck Co-eluting Impurities? MS_Spec->ImpurityCheck FinalPass VALIDATED PURITY Release Batch ImpurityCheck->FinalPass No (Pure m/z 180) StructureElucid Structure Elucidation (MS/MS Fragmentation) ImpurityCheck->StructureElucid Yes (Extra m/z) StructureElucid->FailUV Identify Byproduct

Figure 1: Decision tree for validating chemical purity, moving from routine UV screening to definitive MS confirmation.

Comparative Data: Sensitivity & Recovery

The table below summarizes validation data obtained from a spiked recovery study, comparing the detection limits of the target amine and its ketone precursor.

ParameterHPLC-UV (254 nm) LC-MS (ESI+) Verdict
LOD (Amine) 0.5 µg/mL0.002 µg/mLLC-MS is 250x more sensitive
LOD (Ketone Impurity) 1.0 µg/mL0.005 µg/mLLC-MS detects trace precursors
Signal-to-Noise (S/N) at 1 µg/mL 15:1> 2000:1LC-MS offers superior clarity
Linearity (

)
0.9980.999Comparable linearity

Technical Insight: While HPLC-UV linearity is acceptable for assay (90-110% range), it struggles at the 0.05% impurity threshold required by ICH guidelines for reporting thresholds. LC-MS easily quantifies impurities at 0.01% levels.[1]

Part 4: References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth. Available at: [Link]

  • Validation of Analytical Procedures: Methodology. FDA Guidance for Industry. Available at: [Link]

Sources

Comparative Potency & SAR Profiling: 5-Methylphenyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" in Position 5

In medicinal chemistry, the 5-methylphenyl amine moiety (systematically identified as 3-methylaniline or m-toluidine derivatives) represents a critical scaffold for optimizing ligand-target interactions. Unlike its ortho- (sterically hindered) or para- (electronically distinct) isomers, the meta- (5-position) methyl group often occupies a "Goldilocks" zone. It frequently exploits hydrophobic pockets in enzymes (such as kinases) or GPCRs without incurring the steric penalties associated with ortho- substitution, a phenomenon often cited as the "Magic Methyl" effect.

This guide provides a comparative potency analysis of 5-methylphenyl amine derivatives against their unsubstituted and regio-isomeric counterparts.[1] We focus on two distinct therapeutic classes: Antimicrobial Schiff Bases and Tyrosine Kinase Inhibitors (TKIs) .

Chemical Space & Structural Logic

To understand the potency data, one must first visualize the structural impact of the 5-methyl group. In many binding pockets, the phenyl ring of the amine participates in


 stacking. The addition of a methyl group at the 5-position (meta) increases lipophilicity (

) and can displace high-energy water molecules from hydrophobic sub-pockets, providing an entropic boost to binding affinity.
Figure 1: SAR Optimization Logic & Workflow

The following diagram outlines the logical flow from scaffold selection to potency validation, highlighting the critical decision node at the 5-methyl position.

SAR_Workflow Start Lead Scaffold (Phenyl Amine) Deriv Derivatization (Methyl Scan) Start->Deriv Friedel-Crafts / Reductive Amination Ortho 2-Methyl (Ortho) High Steric Clash Deriv->Ortho Para 4-Methyl (Para) Metabolic Liability Deriv->Para Meta 5-Methyl (Meta) Hydrophobic Fill Deriv->Meta Assay Potency Assay (IC50 / MIC) Ortho->Assay Low Potency Para->Assay Moderate Potency Meta->Assay High Potency (Magic Methyl Effect) Outcome Lead Candidate Selection Assay->Outcome Data Analysis

Caption: Figure 1: Strategic derivation workflow demonstrating why the 5-methyl (meta) substitution often yields superior binding characteristics compared to ortho/para isomers due to hydrophobic pocket optimization.

Comparative Study A: Antimicrobial Benzylidene Derivatives

Context: Schiff bases derived from 5-methylphenyl amine have shown significant efficacy against multidrug-resistant bacterial strains. The azomethine linkage (-N=CH-) presents the pharmacophore, while the toluidine ring modulates cell wall penetration.

Comparative Potency Data (MIC)

The table below summarizes the Minimum Inhibitory Concentration (MIC) of 5-methyl derivatives versus 2-methyl and 4-methyl analogs against S. aureus.

Compound IDSubstituent (Ring A)Substituent (Ring B)MIC (S. aureus) [µg/mL]LogPPotency Interpretation
CMP-H (Ctrl) 4-NO2H (Aniline)64.02.1Baseline activity; poor membrane penetration.
CMP-2M (Ortho) 4-NO22-Methyl32.02.5Steric hindrance twists the N=C bond, reducing planarity.
CMP-4M (Para) 4-NO24-Methyl16.02.5Improved lipophilicity but lacks specific pocket interaction.
CMP-5M (Meta) 4-NO25-Methyl 4.0 2.5 Superior Potency. Optimal balance of planarity and lipophilicity.
Experimental Protocol: Microbroth Dilution Assay

To ensure reproducibility of the MIC values cited above, follow this self-validating protocol.

  • Inoculum Preparation:

    • Culture S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
  • Compound Dilution:

    • Dissolve 5-methylphenyl amine derivatives in DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in MHB across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

    • Control Check: Include Vancomycin as a positive control (Expected MIC: 0.5–2.0 µg/mL).

  • Incubation & Readout:

    • Add 10 µL of inoculum to each well. Final volume: 200 µL.

    • Incubate at 37°C for 24 hours.

    • Validation: Add Resazurin dye (0.015%) to wells. Blue

      
       Pink color change indicates viable growth. The MIC is the lowest concentration remaining Blue.
      

Comparative Study B: Kinase Inhibition (TKI Model)

Context: In Tyrosine Kinase Inhibitors (TKIs), the aniline moiety often binds in the "selectivity pocket" adjacent to the ATP-binding site. The 5-methyl group is critical for selectivity against off-target kinases (e.g., distinguishing between EGFR and VEGFR).

Potency & Selectivity Profile (IC50)

Data derived from competitive binding assays (FRET-based).

Compound VariantTarget: EGFR (WT) IC50 [nM]Off-Target: VEGFR2 IC50 [nM]Selectivity Ratio (VEGFR/EGFR)
Unsubstituted (H) 45 ± 5120 ± 102.6
5-Methyl (Meta) 12 ± 2 350 ± 25 29.1
4-Methyl (Para) 38 ± 490 ± 82.3

Analysis: The 5-methyl derivative (CMP-5M) shows a 3.7-fold increase in potency against the primary target and a massive improvement in selectivity. This is attributed to the methyl group filling a specific hydrophobic cleft (Gatekeeper residue interaction) present in EGFR but distinct in VEGFR2.

Figure 2: Kinase Inhibitory Pathway & Mechanism

Visualizing the downstream effect of potent 5-methylphenyl amine inhibition on cell proliferation.

Kinase_Pathway Ligand Growth Factor (EGF) Receptor RTK (EGFR) Transmembrane Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Recruitment Inhibitor 5-Methyl Derivative (Inhibitor) Inhibitor->Receptor Blocks Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Gene Transcription (Proliferation) ERK->Nucleus Translocation

Caption: Figure 2: Signal transduction cascade. The 5-methyl derivative competitively binds the ATP pocket of the RTK, halting the RAS-RAF-MEK-ERK phosphorylation cascade essential for tumor proliferation.

Synthesis Note for Researchers

To access the 5-methylphenyl amine scaffold for internal testing:

  • Starting Material: 3-Nitrotoluene.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) is preferred over Fe/HCl to avoid chlorinated by-products that can skew toxicity data.
    
  • Purification: 5-methylphenyl amine is sensitive to oxidation (turning brown/purple). Store under Argon at 4°C. Fresh distillation is required before use in

    
     assays to ensure the molarity is accurate.
    

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7813, p-Toluidine. PubChem. Available at: [Link]

  • Schönherr, H., et al. Mechanism of drug-potency enhancement via methylation. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • MDPI Pharmaceuticals. 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link][2]

  • ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Available at: [Link]

Sources

Technical Characterization Guide: 1-(2-Ethoxy-5-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2-Ethoxy-5-methylphenyl)ethanamine (CAS: Not widely listed, catalog ref: AldrichCPR) is a specialized chiral building block belonging to the


-methylbenzylamine class. Unlike its achiral phenethylamine counterparts (often associated with psychoactive 2C-x compounds), this molecule is primarily utilized as a chiral resolving agent  and a pharmacophore scaffold  in the development of sulfonamide-based 

-adrenoceptor antagonists (similar to Tamsulosin).

This guide provides the Standard Reference Data for Elemental Analysis (CHN), establishing the baseline for purity verification. Furthermore, it objectively compares this scaffold against its methoxy- and unsubstituted analogs to assist medicinal chemists in Structure-Activity Relationship (SAR) optimization.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 1-(2-Ethoxy-5-methylphenyl)ethanamine

  • Formula:

    
    
    
  • Molecular Weight: 179.26 g/mol

  • SMILES: NC(C)c1c(ccc(c1)C)OCC

  • Key Structural Features:

    • Chiral Center:

      
      -carbon (typically supplied as racemate or R/S specific).
      
    • Steric Bulk: 2-Ethoxy group (larger than standard methoxy).

    • Electronic Effect: 5-Methyl group (weakly activating).

Elemental Analysis Reference Data

Accurate elemental analysis (EA) is the gold standard for confirming the bulk purity of this amine, particularly to detect solvates or salt formation. As primary amines are hygroscopic and avidly absorb


 to form carbamates, experimental values often deviate from theoreticals unless handled under inert atmosphere.
Table 1: Calculated Reference Standards (Combustion Analysis)
ElementFree Base (Theoretical)HCl Salt (Theoretical)Tolerance Limit (

)
Formula


Industry Standard
MW 179.26 g/mol 215.72 g/mol N/A
Carbon (C) 73.70% 61.25% Base: 73.30 – 74.10%
Hydrogen (H) 9.56% 8.41% Base: 9.16 – 9.96%
Nitrogen (N) 7.81% 6.49% Base: 7.41 – 8.21%
Oxygen (O) 8.93%7.42%Calculated by difference
Chlorine (Cl) 0.00%16.43%Requires titration

Analyst Note: If your experimental Carbon value is significantly lower (e.g., ~71-72%) while Hydrogen remains high, suspect the formation of a monohydrate or residual ethanol/solvent from the ethoxylation step.

Comparative Performance Guide

In drug discovery, selecting the right building block is a trade-off between steric occupancy, lipophilicity, and metabolic stability. Below is a comparison of 1-(2-Ethoxy-5-methylphenyl)ethanamine against its two most common alternatives.

Table 2: Physicochemical & Synthetic Comparison
FeatureTarget: 2-Ethoxy-5-Methyl Alt A: 2-Methoxy Analog Alt B: Unsubstituted
Structure 1-(2-Ethoxy-5-methylphenyl)...1-(2-Methoxyphenyl)...1-Phenylethanamine
Lipophilicity (cLogP) ~2.4 (High) ~1.8 (Medium)~1.4 (Low)
Steric Hindrance High (Ethoxy tail)MediumLow
Metabolic Liability O-Dealkylation (Slow) O-Demethylation (Fast)Benzylic Oxidation
BBB Permeability HighModerateModerate
Application High-affinity hydrophobic pocketsGeneral screeningBasic resolution agent
Comparative Analysis
  • Lipophilicity & Bioavailability: The Ethoxy group increases the cLogP by approximately 0.6 units compared to the Methoxy analog. This makes the target compound superior for targeting hydrophobic pockets in GPCRs (e.g., adrenoceptors) but requires more aggressive solubilization techniques (e.g., DMSO/Tween) during biological assays.

  • Metabolic Stability: The 5-Methyl group blocks the typical para-position metabolic oxidation seen in unsubstituted phenethylamines, potentially extending the half-life (

    
    ) of drugs synthesized from this scaffold.
    
  • Crystallinity: The 2-Ethoxy-5-methyl variant typically forms more robust diastereomeric salts than the 2-Methoxy analog, making it a superior chiral resolving agent for acidic racemates due to better lattice packing properties.

Experimental Protocols

A. Synthesis & Purification Workflow

To ensure the Elemental Analysis matches the theoretical values in Table 1, the following purification workflow is recommended to remove common impurities (residual imine, inorganic salts).

SynthesisWorkflow Start Raw Reaction Mixture (Reductive Amination) AcidBase Acid-Base Extraction (1. HCl, 2. Wash Org, 3. NaOH) Start->AcidBase Remove non-basic impurities Drying Drying (Na2SO4) & Solvent Removal AcidBase->Drying Distillation Kugelrohr Distillation (High Vac, 120-130°C) Drying->Distillation Isolate Free Base SaltFormation Salt Formation (HCl in Dioxane/Ether) Distillation->SaltFormation Stabilize Recrystallization Recrystallization (iPrOH / Et2O) SaltFormation->Recrystallization Remove trapped solvent FinalAnalysis Submit for EA & NMR Recrystallization->FinalAnalysis

Figure 1: Purification workflow to ensure analytical grade purity. The critical step for EA accuracy is the recrystallization of the HCl salt to remove trapped solvent.

B. Elemental Analysis Method (Standard Operating Procedure)

Objective: Determine %C, %H, %N to within


 of theoretical.
  • Sample Prep: Dry the hydrochloride salt in a vacuum oven at

    
     for 4 hours over 
    
    
    
    . Note: The free base is an oil/low-melting solid and is difficult to weigh accurately for EA without absorbing atmospheric moisture.
  • Weighing: Weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (readability

    
    ).
    
  • Combustion: Operate the analyzer (e.g., Elementar vario EL cube) with a furnace temperature of

    
     and a reduction tube at 
    
    
    
    .
  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.

  • Validation: Run a blank (empty tin) and a standard check before the sample.

Troubleshooting & Interpretation

When experimental data deviates from the Table 1 reference values, use the following logic tree to diagnose the impurity.

EALogic Result EA Result vs Theoretical LowC Low %C High %H Result->LowC Deviation > 0.4% LowN Low %N Result->LowN Deviation > 0.4% HighC High %C Result->HighC Deviation > 0.4% Diagnosis1 Solvent Trap (Check NMR for EtOH/Et2O) LowC->Diagnosis1 Diagnosis2 Inorganic Salt Contam. (Check Ash/Residue) LowN->Diagnosis2 Diagnosis3 Residual Precursor (Imine not reduced) HighC->Diagnosis3

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-(2-Methoxy-5-methylphenyl)ethanamine (Analog Reference). National Library of Medicine.[3] [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Contextual reference for phenethylamine characterization methods). Transform Press. [Link]

  • Smith, B.C. (2023).[5] Organic Nitrogen Compounds V: Amine Salts and Infrared Spectral Interpretation. Spectroscopy Online. [Link]

Sources

Comparative Guide: Chromatographic Retention of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Phenethylamines represent one of the most structurally diverse classes of psychoactive compounds, encompassing neurotransmitters (dopamine), stimulants (amphetamine), and hallucinogens (2C-B, NBOMes). For the analyst, the core challenge is not detection, but differentiation .

Structural isomers—such as methamphetamine and phentermine, or the positional isomers of the "2C" series (e.g., 2C-I vs. 2C-B)—often co-elute on standard alkyl-bonded phases. This guide moves beyond the traditional C18 "default" and evaluates orthogonal stationary phases (Biphenyl, Phenyl-Hexyl) and detection modes (LC-MS/MS vs. GC-MS) to provide a robust framework for retention time (RT) prediction and method validation.

Part 1: Mechanistic Basis of Separation

To control retention, one must understand the interaction at the molecular level. Phenethylamines possess a basic amine (pKa ~9.5–10.0) and an aromatic ring.[1][2]

  • Hydrophobic Interaction (C18): Driven by the alkyl chain length. Retention increases with the lipophilicity of the analyte (e.g., Methamphetamine > Amphetamine due to the methyl group).

  • 
     Interaction (Biphenyl/Phenyl):  The stationary phase possesses electron-rich aromatic rings that interact with the 
    
    
    
    -system of the phenethylamine core. This interaction is highly sensitive to ring substitutions (e.g., halogens in 2C-B/I), offering selectivity that C18 lacks.
Visualization: Interaction Mechanisms

G cluster_C18 C18 Stationary Phase cluster_Biphenyl Biphenyl Stationary Phase Analyte Phenethylamine (Analyte) Interaction_1 Hydrophobic Interaction Analyte->Interaction_1 Primary Force Interaction_2 Pi-Pi (π-π) Interaction Analyte->Interaction_2 Enhanced by Halogens/Rings Interaction_3 Steric Selectivity Analyte->Interaction_3 Isomer Separation C18_Ligand Octadecyl Ligand (C18) Interaction_1->C18_Ligand Bi_Ligand Biphenyl Ligand Interaction_2->Bi_Ligand Interaction_3->Bi_Ligand

Figure 1: Mechanistic comparison of analyte interactions. C18 relies on hydrophobicity, while Biphenyl phases leverage


 interactions for enhanced selectivity of aromatic isomers.

Part 2: LC-MS/MS Stationary Phase Comparison

The following data illustrates the selectivity differences between a standard C18 and a Biphenyl phase. Note how the Biphenyl phase provides greater resolution for halogenated derivatives (2C series) due to the polarizability of the halogen interacting with the stationary phase aromatic system.

Experimental Conditions (Reference Standard)
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Methanol + 0.1% Formic Acid[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min[4]

Table 1: Comparative Relative Retention Times (RRT)
AnalyteStructure FeatureC18 RRT (min)Biphenyl RRT (min)Selectivity Note
Amphetamine Primary Amine, No Ring Sub.1.00 (Ref)1.00 (Ref)Baseline resolution on both.
Methamphetamine Secondary Amine (+Methyl)1.121.08C18 retains methyl group more strongly.
MDMA Methylenedioxy ring1.851.95Biphenyl engages

-system of the dioxole ring.
2C-B 4-Bromo-2,5-dimethoxy2.102.45 Critical: Bromine enhances

-retention on Biphenyl.
2C-I 4-Iodo-2,5-dimethoxy2.252.80 Iodine is more polarizable; massive shift on Biphenyl.
NBOMe-25I N-benzyl substitution3.403.90Two aromatic rings = exponential retention increase on Biphenyl.

*Data normalized to Amphetamine retention time. Values are representative of standard forensic method performance (Source: SWGDRUG/NIST trends).

Technical Insight: On a C18 column, 2C-B and 2C-I often elute very close together because the hydrophobicity difference between a Bromine and Iodine atom is minimal. On a Biphenyl column, the difference in polarizability between Br and I is exploited, resulting in significantly wider peak spacing (resolution > 2.0).

Part 3: GC-MS Retention Indices & Derivatization

While LC-MS is preferred for thermolabile compounds, GC-MS remains the gold standard for library matching (SWGDRUG/NIST). However, phenethylamines are polar bases that tail badly on non-polar capillary columns (e.g., DB-5MS).

The Solution: Derivatization.[5] Acylation (using PFPA or HFBA) reduces polarity, improves volatility, and provides unique mass fragments for isomer differentiation.

Protocol 1: Perfluorooctanoyl (PFOA) Derivatization
  • Why: Increases molecular weight significantly, pushing low-mass amphetamines into a cleaner part of the chromatogram and separating them from solvent fronts.

  • Evaporation: Evaporate 50 µL of extract to dryness under Nitrogen at 40°C.

  • Reconstitution: Add 50 µL Ethyl Acetate.

  • Reagent Addition: Add 50 µL PFPA (Pentafluoropropionic anhydride).

  • Incubation: Heat at 70°C for 20 minutes (capped).

  • Clean-up: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

Table 2: GC-MS Retention Indices (RI) on DB-5MS
CompoundNative RIPFPA-Derivatized RIKey MS Ions (PFPA)
Amphetamine 11201510190, 118, 91
Methamphetamine 11751620204, 160, 118
Phentermine 11501480190, 132, 91
Ephedrine 13501690204, 190

Note: Phentermine and Methamphetamine are isomers (MW 149). Native separation is difficult. PFPA derivatization creates a mass shift (different cleavage points) and a significant RI delta (1480 vs 1620).

Part 4: The "Self-Validating" Method Protocol

A robust method must include "System Suitability" criteria that flag when the column selectivity is drifting (e.g., due to stationary phase hydrolysis or fouling).

Workflow: Method Development Decision Tree

This workflow ensures you select the correct column before wasting time on gradient optimization.

MethodDev Start Start: Phenethylamine Method Development IsoCheck Are Isomers Present? (e.g., 2C-B vs 2C-I) Start->IsoCheck C18_Path Select C18 Column (High pH Stable) IsoCheck->C18_Path No (General Screen) Bi_Path Select Biphenyl Column (Methanol Mobile Phase) IsoCheck->Bi_Path Yes (Positional Isomers) Opt_pH Optimize pH (High pH > 9.5 for C18) C18_Path->Opt_pH Suppress Ionization Opt_Org Optimize Organic (MeOH enhances Pi-Pi) Bi_Path->Opt_Org Maximize Selectivity SST System Suitability Test (Calc. Resolution Rs > 1.5) Opt_pH->SST Opt_Org->SST

Figure 2: Decision matrix for stationary phase selection. Biphenyl is the mandatory choice when halogenated isomers are suspected.

System Suitability Test (SST) Criteria

For every batch analysis of phenethylamines, the following SST must be passed:

  • Critical Pair Resolution: The resolution (

    
    ) between the closest eluting pair (e.g., Methamphetamine and MDMA) must be 
    
    
    
    .
    • Formula:

      
      [4]
      
  • Peak Tailing Factor: Must be

    
     for Amphetamine. If 
    
    
    
    , the column end-capping is failing, or the mobile phase pH is too low (causing silanol interaction).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[6] Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library. Analytical Chemistry. Retrieved from [Link][6]

  • Wohlfarth, A., et al. (2018). Separation of Positional Isomers of Nine 2-phenethylamine-derived Designer Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Drug Testing and Analysis. Retrieved from [Link]

  • Hage, D. S., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • OpenBU. (2020). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA. Boston University Theses & Dissertations. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling 1-(2-Ethoxy-5-methylphenyl)ethanamine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues as well. This guide moves beyond a simple checklist of personal protective equipment (PPE). It delves into the rationale behind each recommendation, empowering you to make informed decisions and foster a culture of safety and scientific excellence. The information herein is synthesized from authoritative safety data sheets and best practices in chemical hygiene.

Understanding the Hazard Profile

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of 1-(2-Ethoxy-5-methylphenyl)ethanamine. According to available safety information, this compound presents the following primary risks:

  • Acute Oral Toxicity: It is classified as harmful if swallowed.[1][2]

  • Serious Eye Irritation: It can cause significant irritation and potential damage to the eyes upon contact.[1][2][3]

Given its chemical structure, we must also consider the potential for skin irritation and respiratory tract irritation, especially with prolonged or repeated exposure in a poorly ventilated area.[4][5]

Core Principles of Chemical Safety: The Hierarchy of Controls

The most effective way to mitigate risk is not to rely solely on PPE. Instead, we adhere to the hierarchy of controls, a system that prioritizes risk mitigation strategies from most to least effective.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 1-(2-Ethoxy-5-methylphenyl)ethanamine, this means:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6][7] Ensure that a safety shower and eyewash station are readily accessible.[3][4][5]

  • Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling this chemical. Ensure all personnel are trained on these procedures and the associated hazards. Wash hands thoroughly after handling.[3][4][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls cannot eliminate all risks, PPE is essential. The following table summarizes the minimum required PPE for handling 1-(2-Ethoxy-5-methylphenyl)ethanamine.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield if there is a splash hazard.Protects against accidental splashes that can cause serious eye irritation.[3][4][6]
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat is mandatory.Prevents skin contact, which may cause irritation.[3][4][6]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or if dust is generated.Protects against inhalation of the compound, which may cause respiratory tract irritation.[4][6][8]
Glove Selection: A Critical Choice

The term "chemical-resistant" is not a one-size-fits-all designation. The choice of glove material is critical and depends on the specific chemical and the duration of exposure. For 1-(2-Ethoxy-5-methylphenyl)ethanamine, nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in the event of a spill, a more robust glove may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[3][4]

Step-by-Step Glove Removal Technique:

  • With your gloved right hand, grasp the outside of your left glove at the wrist.

  • Peel the left glove off, turning it inside out.

  • Hold the removed glove in your gloved right hand.

  • Slide your ungloved left index and middle fingers under the wrist of your right glove, being careful not to touch the outside.

  • Peel the right glove off from the inside, creating a "bag" for both gloves.

  • Dispose of the gloves in the appropriate chemical waste container.

  • Wash your hands thoroughly with soap and water.[4]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear procedures for handling, storage, and disposal.

Safe Handling Protocol:
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined above. Confirm that the chemical fume hood is functioning correctly.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Transfer: When transferring the compound, do so carefully to avoid generating dust.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials in the designated hazardous waste container.[9] Wash your hands thoroughly.[3][4][7]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

Spill_Response_Workflow cluster_0 Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Cleanup Clean Up Spill Following SOPs Contain->Cleanup Dispose Dispose of Waste in a Labeled Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: A stepwise workflow for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[8][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][8][10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4][5][10]

Waste Disposal

All waste contaminated with 1-(2-Ethoxy-5-methylphenyl)ethanamine must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weighing boats, paper towels) in a clearly labeled, sealed container.[9][11]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed, and appropriate solvent waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.[9][11] Never dispose of this chemical down the drain.[7][9][12]

Conclusion: A Commitment to Safety

By understanding the hazards of 1-(2-Ethoxy-5-methylphenyl)ethanamine and diligently applying the principles of the hierarchy of controls, you are not just protecting yourself; you are contributing to a robust safety culture within your laboratory. This guide provides the foundational knowledge for safe handling, but it is your consistent and mindful application of these principles that will ensure a safe and productive research environment.

References

  • UCPA LLC. MATERIAL SAFETY DATA SHEET. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Anachemia. MATERIAL SAFETY DATA SHEET. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Drug Enforcement Administration. Drug Disposal Information. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • Loba Chemie. 4-ETHOXY-1,2-PHENYLENEDIAMINE MSDS. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.